STING agonist-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19ClF4N2O2 |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C25H19ClF4N2O2/c1-25(2)17-7-6-13(23(33)31-11-15-20(29)9-14(27)10-21(15)30)8-22(17)32(24(25)34)12-16-18(26)4-3-5-19(16)28/h3-10H,11-12H2,1-2H3,(H,31,33) |
InChI Key |
OEBVYNULNKSONR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C1=O)CC4=C(C=CC=C4Cl)F)C |
Origin of Product |
United States |
Foundational & Exploratory
STING Agonist-12: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This robust immune response has positioned STING as a promising therapeutic target for a range of applications, including cancer immunotherapy and vaccine adjuvants. STING agonist-12, also known as Compound 53 (C53), is a potent, orally bioavailable, non-cyclic dinucleotide (non-CDN) small molecule activator of human STING. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound (C53) activates the STING pathway through a novel mechanism that is distinct from the canonical activation by the natural ligand, cyclic GMP-AMP (cGAMP). While cGAMP binds to the ligand-binding domain (LBD) of STING, C53 interacts with a cryptic pocket located in the transmembrane domain (TMD) of the STING protein.[1][2] This unique binding mode induces a conformational change in the TMD, promoting the high-order oligomerization of STING dimers, a critical step for the initiation of downstream signaling.[1][2][3]
The oligomerization of STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates STING at multiple sites, creating docking sites for the transcription factor Interferon Regulatory Factor 3 (IRF3). TBK1 then phosphorylates IRF3, leading to its dimerization and translocation into the nucleus. Concurrently, the STING-TBK1 complex can also activate the NF-κB pathway. In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding for type I interferons (e.g., IFN-β), as well as a broad range of other pro-inflammatory cytokines and chemokines, such as CXCL10 and CCL5.
Notably, this compound can induce STING activation independently of cGAMP. However, it also exhibits a synergistic effect with cGAMP, leading to a more robust activation of the STING pathway and a stronger downstream inflammatory response. This suggests that this compound can potentiate the effects of endogenous STING activation. An important characteristic of this compound is its species specificity; it is a potent activator of human STING but does not activate the murine ortholog.
Signaling Pathway
The signaling cascade initiated by this compound is depicted in the following diagram:
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (human STING) | 185 nM | HEK293T | |
| Activity on STING Variants | |||
| H232 | 107% reporter activity | HEK293T | |
| R232 | 92% reporter activity | HEK293T | |
| HAQ | 92% reporter activity | HEK293T | |
| Species Specificity | Active on human STING, inactive on mouse STING | ||
| Bioavailability | Orally bioavailable |
Table 2: Downstream Effects of this compound Activation
| Downstream Effect | Observation | Cell Types | Reference |
| STING Phosphorylation | Induced | Human tumor cell lines, PBMCs | |
| TBK1 Phosphorylation | Induced | HEK293T | |
| IRF3 Phosphorylation | Induced | HEK293T | |
| Cytokine Induction | Induces a broad panel of pro-inflammatory cytokines and chemokines | Immortalized and primary cells | |
| Dendritic Cell Maturation | Induces markers of DC maturation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: Western Blot Analysis of STING Pathway Activation
This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 in response to this compound treatment.
Materials:
-
HEK293T cells
-
pcDNA3.1 vector encoding human STING (wild-type or mutants)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (C53)
-
2',3'-cGAMP (optional, for synergy studies)
-
Digitonin
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with the human STING expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
-
Cell Stimulation:
-
For stimulation with this compound alone, add C53 directly to the cell culture medium at a final concentration of 10 µM and incubate for 1-3 hours.
-
For stimulation with cGAMP or in combination with C53, perform digitonin-mediated cell permeabilization. Prepare a stimulation buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP, and 10 µg/mL digitonin.
-
Add cGAMP (1 µM) and/or C53 (10 µM) to the stimulation buffer and apply to the cells for 1 hour.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: STING Oligomerization Assay
This protocol describes the assessment of STING oligomerization using non-reducing SDS-PAGE.
Materials:
-
Same as Protocol 1, with the exception of the sample buffer.
-
Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell culture, transfection, stimulation, and lysis.
-
Sample Preparation:
-
Prepare protein samples in non-reducing Laemmli sample buffer. Do not boil the samples.
-
-
Non-Reducing SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane and proceed with blocking, antibody incubation, and detection as described in Protocol 1, using an antibody against total STING.
-
Oligomeric forms of STING will appear as higher molecular weight bands.
-
Conclusion
This compound (C53) represents a significant advancement in the development of STING-targeted therapeutics. Its unique mechanism of action, involving direct binding to the transmembrane domain of STING, offers a novel approach to activating this critical innate immune pathway. The potent and synergistic activity of this compound in human cells, coupled with its oral bioavailability, underscores its potential for clinical development in immuno-oncology and other therapeutic areas. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic utility of this promising compound.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of STING Agonist-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by STING Agonist-12, a class of synthetic activators of the Stimulator of Interferon Genes (STING) pathway. Given the nomenclature in available research, this document will address two distinct but related compounds: STING Agonist 12L and STING Agonist 12b . This guide details the molecular cascade, presents quantitative data, outlines key experimental protocols, and provides visual representations of the scientific concepts discussed.
The Core STING Signaling Cascade
The STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Synthetic agonists like this compound directly bind to and activate the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[1][2] This binding event initiates a significant conformational change in the STING dimer, triggering its translocation from the ER through the Golgi apparatus to perinuclear vesicles.[3][4]
This translocation facilitates the recruitment of TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both itself and key residues on the C-terminal tail of STING. The activated STING-TBK1 complex then serves as a scaffold to recruit and phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3). Concurrently, this pathway can also activate the Nuclear Factor kappa-B (NF-κB) signaling cascade.
Phosphorylated IRF3 (p-IRF3) dimerizes and, along with activated NF-κB, translocates into the nucleus. Within the nucleus, these transcription factors orchestrate the expression of a wide array of genes, most notably Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and CXCL10. These secreted molecules are paramount for initiating a robust anti-pathogen and anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the reported quantitative metrics for STING Agonist 12L and 12b, providing insights into their binding affinity, potency, and efficacy in cellular models.
Table 1: Quantitative Data for STING Agonist 12L
| Parameter | Value | Cell Line / System | Comments | Citation |
| Binding Affinity (IC50) | ||||
| Wild-type STING | 1.15 µM | In vitro binding assay | Competitive binding against a natural ligand. | |
| STING R232 Variant | 1.06 µM | In vitro binding assay | ||
| STING AQ Variant | 0.61 µM | In vitro binding assay | ||
| STING Q Variant | 1.12 µM | In vitro binding assay | ||
| Reporter Gene Activation (EC50) | ||||
| THP-1 (Human) | 0.38 µM | IRF-Luciferase Reporter | Measures induction of interferon response elements. | |
| RAW 264.7 (Murine) | 12.94 µM | IRF-Luciferase Reporter | ||
| mRNA Induction | ||||
| IFNB1, CXCL10, IL6 | 5 µM | THP-1 Cells | Concentration used to achieve significant mRNA expression. | |
| In Vivo Activity | ||||
| Plasma IFN-β Induction | 10 mg/kg | B16/F10 Murine Model | Dosage that increased plasma IFN-β levels. |
Table 2: Quantitative Data for STING Agonist 12b
| Parameter | Value | Cell Line / System | Comments | Citation |
| Binding Affinity (IC50) | 1.92 µM | In vitro binding assay | Binds directly to the carboxy-terminal domain (CTD). | |
| Reporter Gene Activation (EC50) | ||||
| Human STING | 7.45 µM | Reporter Cells | Emax >100%, indicating high efficacy. | |
| Murine STING | 10.23 µM | Reporter Cells | Emax >100%. | |
| Cytokine Induction | ||||
| TNF-α, IL-6, IP-10, IL-1β | 40 µM | THP-1 Cells | Concentration used to induce cytokine expression. |
Downstream Cellular and Physiological Consequences
The activation of the STING pathway by an agonist culminates in a multi-faceted immune response that impacts the tumor microenvironment and orchestrates both innate and adaptive immunity.
Upon activation, dendritic cells (DCs) mature, upregulating co-stimulatory molecules and enhancing their ability to present tumor-associated antigens to T cells. The secreted chemokines, such as CXCL9 and CXCL10, act as potent chemoattractants, recruiting cytotoxic CD8+ T cells into the tumor microenvironment. This cascade transforms an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated destruction and potentially overcoming resistance to other immunotherapies like checkpoint inhibitors.
Key Experimental Protocols
Verifying the activation of STING downstream signaling pathways requires specific and robust methodologies. The following sections detail common protocols used in the characterization of STING agonists.
Western Blot for Phosphorylation of STING, TBK1, and IRF3
This method is used to qualitatively and semi-quantitatively assess the activation of the core signaling components.
-
Objective: To detect the phosphorylated (activated) forms of STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser396).
-
Cell Culture: Human monocytic THP-1 cells are commonly used as they endogenously express the necessary components of the cGAS-STING pathway.
-
Stimulation: Treat THP-1 cells with varying concentrations of the STING agonist (e.g., 1-10 µM) for specific time points (e.g., 30 minutes to 4 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE (e.g., 4-12% Bis-Tris gel) and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies specific for p-STING, p-TBK1, p-IRF3, or total protein controls overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for Secreted Cytokine Quantification
This assay is essential for quantifying the functional output of STING pathway activation.
-
Objective: To measure the concentration of secreted IFN-β, TNF-α, IL-6, or CXCL10 in cell culture supernatants.
-
Cell Culture and Stimulation:
-
Seed THP-1 cells in a 96-well plate at a density of approximately 5 x 105 cells/well.
-
Treat cells with a serial dilution of the STING agonist.
-
Incubate for 24 hours at 37°C to allow for cytokine production and secretion.
-
-
Assay Procedure:
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA using a commercially available kit (e.g., R&D Systems DuoSet) according to the manufacturer's protocol. This typically involves capturing the cytokine on an antibody-coated plate, detecting it with a second, biotinylated antibody, and using a streptavidin-HRP conjugate for colorimetric detection.
-
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Interpolate the absorbance values of the samples from the standard curve to determine the cytokine concentration in pg/mL or ng/mL.
IRF-Luciferase Reporter Assay
This cell-based assay provides a high-throughput method to screen for and quantify STING-dependent IRF activation.
-
Objective: To measure the transcriptional activity of IRF3.
-
Cell Line: Use a reporter cell line such as THP1-Dual™ cells, which are engineered to stably express a secreted luciferase gene under the control of an IRF-inducible promoter.
-
Procedure:
-
Plate the reporter cells and treat them with the STING agonist.
-
Incubate for a specified period (e.g., 6-24 hours).
-
Collect a small aliquot of the supernatant.
-
Measure luciferase activity using a luminometer after adding a luciferase detection reagent.
-
-
Controls: To confirm on-target activity, perform the assay in parallel with STING-knockout (KO) cells, where no reporter activity should be observed.
References
- 1. mdpi.com [mdpi.com]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist-12 and Type I Interferon Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STING (Stimulator of Interferon Genes) agonist-12 and its role in the induction of type I interferons. This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.
Introduction to STING and Type I Interferon Induction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING leads to a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These molecules are crucial for establishing an antiviral state and for the activation and recruitment of other immune cells, thereby bridging innate and adaptive immunity.
STING agonists are molecules designed to activate this pathway, holding significant therapeutic promise, particularly in immuno-oncology and as vaccine adjuvants. STING agonist-12 and its related variants are small molecule agonists that have been investigated for their ability to potently activate the STING pathway.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). This binding activates cGAS to synthesize the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β (IFNB1) and other interferon-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Data for this compound and Variants
Several molecules designated as "this compound" or with similar nomenclature have been described. The following tables summarize the available quantitative data for these compounds to facilitate comparison.
Table 1: In Vitro Potency of this compound Variants
| Compound Name | Assay Type | Cell Line / System | Target | Potency (EC50/IC50/Kd) | Reference |
| This compound (Compound 53) | Functional Activation | Human cells | Human STING | EC50: 185 nM | [1] |
| STING agonist 12b | Interferon Reporter Gene Expression | Cells expressing human STING | Human STING | EC50: 7.45 µM | [2] |
| Interferon Reporter Gene Expression | Cells expressing murine STING | Murine STING | EC50: 10.23 µM | [2] | |
| Binding Assay | Recombinant STING | STING | Kd: 26.4 µM | [2] | |
| STING agonist 12L | Reporter Gene Expression | THP-1 cells | STING | EC50: 0.38 µM | [3] |
| Reporter Gene Expression | RAW 264.7 cells | STING | EC50: 12.94 µM | ||
| Binding Assay | Wild-type STING | Wild-type STING | IC50: 1.15 µM | ||
| Binding Assay | STING R232 variant | STING R232 | IC50: 1.06 µM | ||
| Binding Assay | STING AQ variant | STING AQ | IC50: 0.61 µM | ||
| Binding Assay | STING Q variant | STING Q | IC50: 1.12 µM |
Table 2: In Vitro Cytokine and Gene Induction by this compound Variants
| Compound Name | Cell Line | Concentration | Measured Endpoint | Result | Reference |
| STING agonist 12b | THP-1 cells | 40 µM | Cytokine Expression | Induction of TNF-α, IL-6, IP-10, and IL-1β | |
| STING agonist 12L | THP-1 cells | 5 µM | mRNA Expression | Induction of IFNB1, CXCL10, and IL6 |
Table 3: In Vivo Effects of STING Agonist 12L
| Compound Name | Animal Model | Dosage | Measured Endpoint | Result | Reference |
| STING agonist 12L | B16/F10 murine melanoma model | 10 mg/kg | Plasma IFN-β levels | Increased | |
| B16/F10 murine melanoma model | 10 mg/kg | Tumor Volume | Reduced | ||
| B16/F10 murine melanoma model | 10 mg/kg | Lung Metastases | Reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from best practices and available literature.
In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 dual reporter cells.
Materials:
-
THP-1 dual reporter cells (engineered to express a secreted luciferase under the control of an IRF-inducible promoter)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and relevant selection antibiotics
-
This compound (or variant)
-
Luciferase detection reagent
-
96-well white, flat-bottom plates for luminescence reading
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 dual reporter cells at a density of 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium.
-
Cell Treatment: Add 100 µL of the 2x STING agonist dilutions to the respective wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Quantification of Type I Interferon (IFN-β) by ELISA
This protocol outlines the measurement of secreted IFN-β in the supernatant of STING agonist-treated cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human or murine cells capable of producing IFN-β (e.g., THP-1, PBMCs, bone marrow-derived macrophages)
-
Appropriate cell culture medium and supplements
-
This compound
-
Human or murine IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (typically provided in the kit)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well or 12-well plate at an appropriate density.
-
Treat cells with various concentrations of this compound for 18-24 hours. Include vehicle and positive controls.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. Samples can be stored at -80°C if not used immediately.
-
ELISA Protocol (as per kit instructions):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add stop solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards. Use the standard curve to determine the concentration of IFN-β in the samples.
Quantification of IFNB1 and ISG Expression by RT-qPCR
This protocol describes the measurement of changes in the mRNA expression of IFNB1 and other interferon-stimulated genes (ISGs) like CXCL10 and IL6 in response to STING agonist treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Cells of interest (e.g., THP-1)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with this compound at the desired concentrations and for various time points (e.g., 4, 8, 24 hours).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.
-
Conclusion
This compound and its variants represent a promising class of small molecules for the activation of the STING pathway. The available data indicate that these compounds can potently induce the expression of type I interferons and other pro-inflammatory cytokines in a STING-dependent manner, both in vitro and in vivo. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other STING agonists. Further research is warranted to fully elucidate the therapeutic potential of these molecules in various disease contexts.
References
An In-depth Technical Guide to the Cellular Targets of STING Agonist-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) agonist-12, also known as Compound 53 (C53), is a potent, orally bioavailable small molecule activator of human STING. It represents a significant tool for researchers studying innate immunity and for professionals in the field of drug development, particularly in immuno-oncology. This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of STING agonist-12, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Cellular Target: STING
The primary cellular target of this compound is the STING protein, an essential adaptor protein in the innate immune system. Unlike the natural ligand cGAMP, which binds to the cytosolic ligand-binding domain (LBD) of STING, this compound employs a unique, orthogonal mechanism of action.
Mechanism of Action
This compound binds to a cryptic pocket located within the transmembrane domain (TMD) of the STING dimer. This binding event induces a conformational change in the TMD, promoting the higher-order oligomerization of STING. This oligomerization is a critical step in the activation of the STING signaling pathway, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.
Notably, the activation of STING by C53 can occur independently of cell permeabilization, a requirement for the natural ligand cGAMP. Furthermore, this compound can act synergistically with cGAMP to produce a more robust activation of the STING pathway. Some evidence suggests that C53-mediated activation of TBK1 and IRF3 may not necessitate the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, a key step in the canonical cGAMP-induced signaling cascade.
Quantitative Data
The following table summarizes the available quantitative data for this compound (C53).
| Parameter | Value | Cell Line/System | Notes |
| EC50 (hSTING) | 185 nM | HEK293T cells | Half-maximal effective concentration for human STING activation.[1][2] |
| Species Specificity | Human | Not active on mouse STING | This compound is selective for the human STING protein.[1][2] |
| Oral Bioavailability | Yes | In vivo studies | The compound is orally available for in vivo applications.[1] |
Further quantitative data, such as binding affinity (Kd) to the STING TMD and dose-response curves for specific cytokine induction, are not yet publicly available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound (C53) signaling pathway.
Experimental Workflow: Cytokine Induction Assay
Caption: Workflow for measuring cytokine induction by this compound.
Experimental Workflow: Western Blot for Pathway Activation
Caption: Workflow for Western blot analysis of STING pathway activation.
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay in THP-1 Cells for Cytokine Release
This protocol describes a method to measure the induction of IFN-β by this compound in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (C53)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IFN-β from a standard curve. Plot the IFN-β concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol outlines the steps to detect the phosphorylation of STING, TBK1, and IRF3 in THP-1 cells following treatment with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
This compound (C53)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed THP-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the indicated times.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control.
Conclusion
This compound (C53) is a valuable research tool and a promising therapeutic candidate due to its potent and specific activation of human STING through a novel mechanism. Its ability to bind to the transmembrane domain offers a distinct approach to modulating the STING pathway compared to natural ligands. The provided data, diagrams, and protocols serve as a foundational guide for researchers and drug developers to effectively utilize and further investigate the therapeutic potential of this compound. As research progresses, a more detailed understanding of its in vivo efficacy, off-target effects, and the full spectrum of its downstream cellular consequences will be critical for its clinical translation.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of STING Agonist-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of STING agonist-12, a compound of significant interest in the field of immuno-oncology. This document synthesizes available data on its binding characteristics, outlines detailed experimental protocols for characterization, and visualizes the associated biological pathways and workflows.
Introduction to STING and this compound
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of T cells and the initiation of a potent anti-tumor immune response. Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy.
This compound, also identified as Compound 53, and its analogue STING agonist 12L, are small molecule activators of human STING. These compounds have demonstrated robust on-target functional activation of the STING pathway, making them valuable tools for research and potential therapeutic development.
Binding Affinity and Mechanism of Action
This compound (Compound 53) exhibits a unique binding mechanism that distinguishes it from the natural STING ligand, cyclic GMP-AMP (cGAMP). While cGAMP binds to the ligand-binding domain (LBD) of STING, Compound 53 has been shown to bind to a cryptic pocket within the transmembrane domain (TMD) of the STING dimer. This interaction induces a conformational change, promoting the formation of higher-order STING oligomers, which is a critical step in the activation of downstream signaling.
The binding of Compound 53 to the TMD can occur concurrently with cGAMP binding to the LBD, leading to a synergistic activation of STING. This dual-mode activation presents a novel strategy for potentiating STING-mediated immune responses.
Quantitative Binding Data
The following tables summarize the available quantitative data for this compound (Compound 53) and STING agonist 12L.
Table 1: Potency of this compound (Compound 53)
| Parameter | Value | Cell Line/System | Notes |
| EC50 | 185 nM | Human STING in immortalized and primary cells | Demonstrates potent functional activation of human STING.[1][2][3][4][5] |
Table 2: Binding Affinity of STING Agonist 12L
| Parameter | Value (µM) | STING Variant |
| IC50 | 1.15 | Wild-type |
| 1.06 | R232 | |
| 0.61 | AQ | |
| 1.12 | Q |
Data from Cayman Chemical product information.
Table 3: Functional Activity of STING Agonist 12L
| Parameter | Value (µM) | Cell Line |
| EC50 | 0.38 | THP-1 (human) |
| 12.94 | RAW 264.7 (murine) |
Data from Cayman Chemical product information.
As of the latest available data, specific kinetic parameters such as association rate (k_on_), dissociation rate (k_off_), and residence time for this compound have not been publicly reported. The determination of these parameters would provide a more complete understanding of the binding dynamics and target engagement duration.
STING Signaling Pathway
Activation of STING by an agonist initiates a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. The diagram below illustrates the key steps in this pathway.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and target engagement of STING agonists.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of biomolecular interactions in real-time.
Objective: To determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D_) of this compound binding to the STING protein.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
Streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA)
-
Recombinant biotinylated human STING protein (extracellular domain)
-
This compound (Compound 53)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., glycine-HCl pH 1.5)
Procedure:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Inject the biotinylated STING protein over the sensor surface to achieve the desired immobilization level (e.g., 1000-2000 Response Units). A reference flow cell should be left blank or immobilized with a control protein.
-
-
Binding Analysis (Single-Cycle or Multi-Cycle Kinetics):
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Association: Inject the lowest concentration of the agonist over the sensor and reference surfaces for a defined period (e.g., 120 seconds) to monitor binding.
-
Dissociation: Switch to running buffer flow and monitor the dissociation of the agonist for a defined period (e.g., 300 seconds).
-
Repeat the association and dissociation steps for each concentration in the series. For single-cycle kinetics, the injections are performed sequentially without regeneration in between.
-
-
Regeneration:
-
If performing multi-cycle kinetics, inject the regeneration solution to remove the bound agonist and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine k_on_, k_off_, and K_D_.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm that this compound directly engages the STING protein within intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Human cell line expressing STING (e.g., THP-1)
-
This compound (Compound 53)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (e.g., PCR thermocycler), centrifugation, and protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against STING, HRP-conjugated secondary antibody, chemiluminescent substrate)
Procedure:
-
Cell Treatment:
-
Culture THP-1 cells to the desired density.
-
Treat the cells with this compound at a specific concentration (e.g., 10 µM) or with vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting using an anti-STING antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity as a function of temperature for both the agonist-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the agonist-treated sample indicates stabilization of the STING protein and confirms target engagement.
-
Conclusion
This compound (Compound 53) and its analogues are potent activators of the human STING pathway with a novel binding mechanism targeting the transmembrane domain. The available binding affinity data, in the form of EC50 and IC50 values, underscore their potential as valuable research tools and therapeutic candidates. While detailed kinetic parameters are not yet publicly available, the experimental protocols outlined in this guide provide a robust framework for their determination. Further investigation into the binding kinetics of these compounds will provide deeper insights into their mechanism of action and inform the development of next-generation STING-based immunotherapies.
References
- 1. STING activator Compound 53 | STING | TargetMol [targetmol.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist C53 | STING Agonists: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C53 | CAS: 2259624-71-8 | STING activator | STING激活剂 | 美国InvivoChem [invivochem.cn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro Characterization of STING Agonists
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response.[4][5] This has made STING an attractive target for cancer immunotherapy, with the goal of turning "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
This guide provides a comprehensive overview of the in vitro methods used to characterize STING agonists, such as STING agonist-12. It includes detailed experimental protocols, quantitative data for representative STING agonists, and diagrams of key signaling pathways and experimental workflows.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to STING, an endoplasmic reticulum (ER) resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
The Discovery and Synthesis of STING Agonist-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of STING agonist-12, a novel small molecule activator of human STING.
Discovery of this compound (Compound 53)
This compound, also known as Compound 53 (C53), was identified through a high-throughput screening campaign aimed at discovering novel, non-cyclic dinucleotide (CDN) activators of the human STING protein. The initial efforts began with a series of benzothiazinone compounds that exhibited weak STING activation. Through structural modifications and optimization of these initial hits, a new chemotype with an oxindole core was identified, leading to the discovery of compound 53 which demonstrated robust and potent activation of human STING.[1]
Synthesis of this compound
This compound is a carboxamide derivative with the chemical name: 1-(2-Chloro-6-fluorobenzyl)-3,3-dimethyl-2-oxo-N-(2,4,6-trifluorobenzyl)indoline-6-carboxamide.
While the detailed, step-by-step synthesis protocol is proprietary and found within the primary discovery literature, the synthesis of similar carboxamide compounds generally involves the coupling of a carboxylic acid with an amine. For this compound, this would likely involve the reaction of 1-(2-chloro-6-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-6-carboxylic acid with (2,4,6-trifluorophenyl)methanamine in the presence of a suitable coupling agent.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| EC50 (human STING) | 185 nM | HEK293T | Demonstrates potent activation of the human STING protein. |
| Activity vs. H232 STING Variant | 107% | HEK293T | Shows excellent activity against the common H232 polymorph. |
| Activity vs. R232 STING Variant | 92% | HEK293T | Maintains high activity against the R232 variant. |
| Activity vs. HAQ STING Variant | 92% | HEK293T | Effective against the HAQ variant. |
| Mouse STING Activity | Inactive | - | Exhibits species selectivity for human STING. |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose (mg/kg) | Key Findings |
| Intravenous (i.v.) | 5 | Well-absorbed with a short terminal half-life. |
| Oral (p.o.) | 10 | Orally bioavailable. |
Mechanism of Action and Signaling Pathway
This compound activates the STING pathway through a novel mechanism that is distinct from the canonical activation by cyclic dinucleotides like cGAMP. Structural and functional studies have revealed that this compound binds to a previously unknown cryptic pocket within the transmembrane domain (TMD) of the STING protein.[2][3] This binding event promotes the oligomerization of STING, a critical step for the recruitment and activation of downstream signaling components.
Upon activation and oligomerization, STING translocates from the endoplasmic reticulum to the Golgi apparatus. There, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.
Experimental Protocols
STING Reporter Gene Assay (Luciferase)
This assay is used to determine the in vitro potency (EC50) of STING agonists.
-
Cell Seeding: Seed HEK293T cells stably expressing human STING and a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in cell culture medium.
-
Treatment: Add the diluted compound to the cells and incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure to assess the pharmacokinetic profile of this compound.
-
Animal Model: Use male C57BL/6 mice.
-
Compound Administration:
-
Intravenous (i.v.): Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 5 mg/kg.
-
Oral (p.o.): Administer the compound by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as half-life, clearance, and oral bioavailability.
Conclusion
This compound is a potent, orally bioavailable small molecule activator of human STING with a unique mechanism of action. Its ability to activate STING across common human polymorphs makes it a promising candidate for further development as an immunotherapeutic agent for the treatment of cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of innate immunity and cancer immunotherapy.
References
Structural Analysis of STING Agonists: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical examination of the structural analysis of synthetic STING (Stimulator of Interferon Genes) agonists, with a focus on representative molecules to illustrate key principles. The activation of the STING pathway is a critical component of the innate immune system, and understanding the structural basis of agonist binding is paramount for the development of novel immunotherapies for cancer and infectious diseases.
Core Concepts in STING Activation
The STING protein is a transmembrane protein located in the endoplasmic reticulum (ER).[1] It functions as a critical adaptor in the cGAS-STING pathway, a cytosolic DNA-sensing mechanism that triggers the production of type I interferons and other pro-inflammatory cytokines.[1][2] The activation cascade is initiated by the binding of cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which is synthesized by cGAS upon recognition of cytosolic DNA.[3][4] This binding event induces a significant conformational change in the STING dimer, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other immune-stimulatory genes.
Quantitative Analysis of STING Agonist Binding
The binding affinity and cellular potency of STING agonists are critical parameters in their development. The following table summarizes key quantitative data for a representative synthetic STING agonist, STING agonist 12L.
| Parameter | Value (µM) | Target | Cell Line |
| IC50 | 1.15 | Wild-type STING | - |
| IC50 | 1.06 | STING R232 variant | - |
| IC50 | 0.61 | STING AQ variant | - |
| IC50 | 1.12 | STING Q variant | - |
| EC50 | 0.38 | - | THP-1 |
| EC50 | 12.94 | - | RAW 264.7 |
Data sourced from Cayman Chemical product information page.
Structural Insights from Cryo-Electron Microscopy
Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of STING activation by synthetic agonists. Studies have revealed that agonist binding to the ligand-binding domain (LBD) of STING induces significant conformational changes. For instance, the binding of some agonists promotes a closed conformation of the LBD and a 180° rotation of the LBD relative to the transmembrane domain (TMD), which is a hallmark of STING activation. However, other agonists have been shown to activate STING without this large-scale rotation, suggesting alternative activation mechanisms. These structural analyses highlight a shared mechanism of activation between potent agonists and constitutively active STING mutants found in autoimmune diseases, where conformational changes in the TMD are a key feature.
Experimental Protocols
A variety of experimental protocols are employed to characterize the structural and functional properties of STING agonists.
Bio-layer Interferometry (BLI) for Binding Kinetics
This technique is used to measure the binding kinetics of a STING agonist to the STING protein.
-
Immobilization: Biotinylated human STING C-terminal domain (CTD) is immobilized on a streptavidin-coated biosensor.
-
Association: The biosensor is dipped into wells containing varying concentrations of the STING agonist, and the association rate is measured.
-
Dissociation: The biosensor is then moved to a buffer-only well to measure the dissociation rate.
-
Data Analysis: The resulting data is fitted to a binding model, such as the Langmuir's 1:1 binding model, to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Luciferase Reporter Assay for STING Pathway Activation
This cell-based assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an interferon-inducible promoter.
-
Cell Seeding: THP1-Dual™ cells, which contain an IRF-inducible luciferase reporter, are seeded in a 96-well plate.
-
Compound Preparation: Serial dilutions of the STING agonist are prepared.
-
Cell Treatment: The diluted agonist is added to the cells and incubated for 18-24 hours.
-
Luciferase Assay: A luciferase assay reagent is added to each well, and the luminescence is measured, which is proportional to the level of STING pathway activation.
In Vivo Anti-Tumor Efficacy Study
Syngeneic mouse tumor models are used to evaluate the anti-tumor activity of STING agonists.
-
Tumor Implantation: Tumor cells (e.g., B16-F10 melanoma) are subcutaneously injected into the flank of mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specific volume.
-
Treatment Administration: Mice are randomized into treatment and control groups. The STING agonist or vehicle is administered, often via intratumoral injection.
-
Efficacy Assessment: Tumor volume and survival are monitored over time. In some studies, plasma levels of IFN-β are also measured.
Visualizing STING Signaling and Experimental Workflows
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA or a synthetic agonist.
Experimental Workflow for STING Agonist Characterization
Caption: A generalized workflow for the preclinical characterization of a novel STING agonist.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist-12: A Technical Guide for Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STING Agonist-12 (also referred to as STING agonist 12L), a potent activator of the Stimulator of Interferon Genes (STING) pathway, for applications in innate immunity research and cancer immunotherapy. This document details the mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for its use.
Core Concepts: The STING Pathway and Innate Immunity
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, the STING protein, located on the endoplasmic reticulum, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for orchestrating an anti-viral state and for the activation of adaptive immunity against tumors. Pharmacological activation of STING using agonists like this compound is a promising strategy in cancer immunotherapy to convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated destruction.
This compound: Mechanism of Action
This compound is a small molecule that directly binds to the STING protein. This binding induces a conformational change in STING, leading to its activation. Activated STING then translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β. The secreted IFN-β then acts in an autocrine and paracrine manner to activate downstream signaling pathways, leading to the expression of a wide range of interferon-stimulated genes (ISGs) that collectively establish an anti-viral and anti-tumor state.
Methodological & Application
Application Notes and Protocols for STING Agonist-12 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This response is pivotal in antitumor and antiviral immunity. STING agonists are being extensively investigated as immunotherapeutic agents. STING agonist-12 is a small molecule activator of the STING pathway, demonstrating potent induction of downstream signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assist researchers in studying its effects on cancer and immune cells.
Mechanism of Action
This compound directly binds to the STING protein, which is primarily located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines, such as CXCL10 and IL-6. This signaling cascade initiates a powerful innate immune response.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in commonly used cell lines.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Cell Line/Target | Value (µM) | Reference |
| IC50 | Wild-type STING | 1.15 | [1][2] |
| STING R232 variant | 1.06 | [1][2] | |
| STING AQ variant | 0.61 | [1] | |
| STING Q variant | 1.12 | ||
| EC50 | THP-1 (reporter gene) | 0.38 | |
| RAW 264.7 (reporter gene) | 12.94 |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Cell Line | Application | Concentration (µM) | Observed Effect | Reference |
| THP-1 | Gene Expression (mRNA) | 5 | Induction of IFNB1, CXCL10, and IL6 | |
| THP-1 | Dose-response studies | 0.1 - 50 | Determine optimal concentration for STING activation | |
| RAW 264.7 | Dose-response studies | 0.1 - 50 | Determine optimal concentration for STING activation |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is supplied as a solid. A stock solution should be prepared for use in cell culture experiments.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the solid is at the bottom.
-
Based on the solubility data (e.g., 10 mg/mL in DMSO), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation Example: For a 10 mM stock solution of this compound (Molecular Weight: 363.3 g/mol ), dissolve 3.63 mg in 1 mL of DMSO.
-
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Adherent cells (e.g., RAW 264.7): Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of treatment.
-
Suspension cells (e.g., THP-1): Seed cells at a density of 2 x 105 to 4 x 105 cells/mL. For THP-1 cells, differentiation into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL for 48 hours) prior to the experiment is often recommended to enhance their responsiveness.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed 0.5% to avoid toxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells (for adherent cells) or add the treatment directly to the cell suspension.
-
Add the prepared working solutions of this compound or vehicle control to the respective wells.
-
Gently mix the contents of the plate.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically based on the endpoint being measured.
-
-
Downstream Analysis:
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA analysis (e.g., Western blot, RT-qPCR).
-
Protocol for Western Blot Analysis of STING Pathway Activation
This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
For accurate quantification, strip the membrane and re-probe for total protein levels or a loading control (e.g., GAPDH, β-actin).
-
Protocol for ELISA of Secreted Cytokines
This protocol outlines the measurement of IFN-β in the cell culture supernatant. Similar protocols can be used for other cytokines like IL-6 and CXCL10.
Materials:
-
Cell culture supernatant from treated cells
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
Centrifuge the cell culture plates to pellet any cells or debris.
-
Carefully collect the supernatant and store it at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Troubleshooting
-
Low or No STING Activation:
-
Confirm STING expression: Ensure the cell line used expresses STING.
-
Optimize agonist concentration: Perform a dose-response experiment to find the optimal concentration.
-
Check for compound degradation: Use a fresh aliquot of this compound.
-
Verify downstream signaling components: Ensure that key proteins like TBK1 and IRF3 are present and functional in your cell line.
-
-
High Background in Western Blots:
-
Use BSA for blocking: Milk contains phosphoproteins (casein) that can interfere with the detection of phosphorylated targets.
-
Optimize antibody concentrations: Titrate primary and secondary antibodies to find the optimal signal-to-noise ratio.
-
Increase wash steps: Extend the duration and number of washes to reduce non-specific binding.
-
-
Cell Toxicity:
-
Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.5%.
-
Perform a cytotoxicity assay: Determine the toxic concentration range of this compound for your specific cell line.
-
Reduce treatment duration: Shorter incubation times may be sufficient to observe STING activation without causing significant cell death.
-
References
Application Notes and Protocols for STING Agonist-12 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of STING (Stimulator of Interferon Genes) agonist-12 in preclinical mouse models of cancer. The protocols and data presented are synthesized from published research and are intended to serve as a foundational resource for designing and executing in vivo studies.
Introduction
STING is a critical mediator of innate immunity, and its activation can initiate robust anti-tumor immune responses.[1][2] STING agonists, such as STING agonist-12, are small molecules designed to activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This, in turn, promotes the activation of dendritic cells, enhances antigen presentation, and ultimately leads to the priming and recruitment of cytotoxic T lymphocytes to the tumor microenvironment. The therapeutic potential of STING agonists has been demonstrated in various preclinical cancer models, where they have been shown to induce tumor regression and establish long-term immunological memory.
Mechanism of Action
This compound functions by directly binding to the STING protein located in the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β). Concurrently, the STING-TBK1 complex can activate the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Signaling Pathway Diagram
References
Application Notes and Protocols: STING Agonist-12 for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of cellular damage or viral infection often present in the tumor microenvironment.[1][2][3] Activation of the STING pathway, particularly within tumor-resident dendritic cells (DCs), triggers a robust anti-tumor immune response. This response is characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which subsequently activate natural killer (NK) cells and prime tumor-specific CD8+ T cells.[3][4] STING agonists are molecules designed to intentionally activate this pathway, showing significant promise in cancer immunotherapy. They have the potential to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more susceptible to immunotherapies like checkpoint inhibitors.
This document provides detailed application notes and protocols for a representative small molecule STING agonist, referred to herein as STING Agonist-12, for use in cancer immunotherapy research. The information and protocols are based on established findings for potent, synthetic STING agonists.
Mechanism of Action
This compound is a non-cyclic dinucleotide (non-CDN) small molecule that directly binds to and activates the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein. The proposed mechanism of action is as follows:
-
Binding and Conformational Change: this compound binds to the STING protein, inducing a conformational change.
-
Oligomerization and Translocation: This binding event leads to the oligomerization of STING and its translocation from the ER to the Golgi apparatus.
-
TBK1 Recruitment and IRF3 Phosphorylation: In the Golgi, the activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.
-
Type I Interferon Production: Within the nucleus, IRF3 dimers drive the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
-
Anti-Tumor Immune Response: The secreted type I IFNs and cytokines initiate a downstream cascade that includes the maturation of dendritic cells, enhanced antigen presentation, and the activation and recruitment of cytotoxic T lymphocytes (CTLs) to the tumor, leading to tumor cell killing.
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Applications in Cancer Immunotherapy
This compound is designed for preclinical research to evaluate the therapeutic potential of STING activation in various cancer models. Key applications include:
-
Monotherapy: Assessing the anti-tumor efficacy of this compound as a single agent.
-
Combination Therapy: Investigating synergistic effects when combined with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4), radiation, or chemotherapy.
-
Immunophenotyping: Studying the impact of STING activation on the tumor microenvironment, including the infiltration and activation status of various immune cell populations.
-
Biomarker Discovery: Identifying potential biomarkers that predict response or resistance to STING agonist therapy.
Data Presentation
The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for potent synthetic STING agonists.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| STING Binding Assay | Wild-type STING | IC50 | 0.6 - 1.2 µM |
| Reporter Gene Assay | THP-1 Dual™ KI-hSTING | EC50 (IRF-Luciferase) | 0.3 - 0.5 µM |
| Cytokine Induction | THP-1 | IFN-β mRNA Expression (at 5 µM) | Significant Upregulation |
| Cytokine Induction | THP-1 | CXCL10 mRNA Expression (at 5 µM) | Significant Upregulation |
| Cytokine Induction | THP-1 | IL-6 mRNA Expression (at 5 µM) | Significant Upregulation |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Administration Route | Dosage | Outcome |
| B16/F10 Melanoma | Intratumoral | 10 mg/kg | Reduced tumor volume and lung metastases |
| Syngeneic Colon Carcinoma | Intravenous (i.v.) | Single Dose | Complete tumor regression |
| Syngeneic Breast Carcinoma | Intratumoral | Low Dose | Vascular normalization, CD8+ T cell infiltration |
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Assay
This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or similar reporter cell line)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intratumoral or intravenous injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to determine the significance of any anti-tumor effects. At the endpoint, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonists in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can convert immunologically "cold" tumors into "hot" tumors by inducing type I interferons and other pro-inflammatory cytokines, which in turn promotes the recruitment and activation of immune cells like dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).[1][2] This innate immune activation can synergize with the effects of immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-PD-L1 antibodies, which block the inhibitory signals that prevent T cells from attacking cancer cells.[3][4] Combining STING agonists with checkpoint inhibitors has the potential to overcome resistance to ICI monotherapy and enhance anti-tumor immunity.[4]
This document provides an overview of the application of STING agonists in combination with checkpoint inhibitors, along with detailed protocols for key in vitro and in vivo experiments. While specific data for a single entity termed "STING agonist-12" is limited, this guide utilizes data and methodologies from studies on well-characterized STING agonists such as MSA-1, MSA-2, MIW815 (ADU-S100), and TAK-676 to provide a representative and informative resource.
Principle of the Application
The combination of a STING agonist with a checkpoint inhibitor is designed to target two distinct but complementary stages of the cancer-immunity cycle. The STING agonist initiates a potent innate immune response within the tumor microenvironment (TME), leading to the maturation of antigen-presenting cells (APCs) and the subsequent priming of tumor-specific T cells. However, tumors can evade this immune attack by upregulating immune checkpoint molecules like PD-L1, which bind to PD-1 on T cells and induce a state of exhaustion. The co-administration of a checkpoint inhibitor blocks this interaction, thereby unleashing the full potential of the newly activated anti-tumor T cell response. This synergistic approach can lead to more durable and robust anti-tumor effects than either agent alone.
Materials and Reagents
-
STING Agonists: (e.g., MSA-2, MIW815, diABZI)
-
Checkpoint Inhibitors: (e.g., anti-mouse PD-1 antibody, anti-mouse PD-L1 antibody)
-
Cell Lines:
-
Tumor cell lines for syngeneic mouse models (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
THP-1 dual reporter cells (for in vitro STING activation assays)
-
-
Animals:
-
6-8 week old BALB/c or C57BL/6 mice
-
-
Reagents for In Vivo Studies:
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
-
Reagents for In Vitro Assays:
-
Luciferase assay reagent
-
ELISA kits for cytokines (e.g., IFN-β, TNF-α)
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-PD-1, anti-CD69)
-
-
Equipment:
-
Luminometer
-
ELISA plate reader
-
Flow cytometer
-
Cell culture incubator
-
Calipers for tumor measurement
-
Data Presentation
Preclinical In Vivo Efficacy of STING Agonist and Checkpoint Inhibitor Combination Therapy
| STING Agonist | Checkpoint Inhibitor | Tumor Model | Key Findings | Reference |
| MSA-1 | anti-PD-1 | CT26, B16-F10 | Combination therapy resulted in long-term tumor regression and complete responses in models resistant to anti-PD-1 monotherapy. | |
| MSA-2 | anti-PD-1 | U14 Cervical Cancer | Combination treatment significantly suppressed tumor growth and prolonged overall survival compared to monotherapy. | |
| MSA-2 | anti-TGF-β/PD-L1 | CT26, H22, B16 | Combination therapy markedly retarded tumor growth in immune-excluded and immune-desert models. | |
| diABZI | anti-PD-L1 | 4T1, CT26 | Nanoparticle delivery of diABZI with anti-PD-L1 showed a synergistic anti-tumor effect. | |
| ISAC-8803 | anti-PD-L1/PD-L2 | B16F10-PDL2 | Combination resulted in 70% overall survival compared to ≤10% in monotherapy groups. |
Clinical Trial Data for STING Agonist and Checkpoint Inhibitor Combinations
| STING Agonist | Checkpoint Inhibitor | Cancer Type(s) | Key Findings | Reference |
| MIW815 (ADU-S100) | Spartalizumab (anti-PD-1) | Advanced Solid Tumors/Lymphomas | Overall response rate of 10.4%. Responses observed in anti-PD-1-naïve triple-negative breast cancer and previously immunotherapy-treated melanoma. | |
| TAK-676 | Pembrolizumab (anti-PD-1) | Advanced NSCLC, TNBC, SCCHN | Phase I trial to evaluate safety and preliminary antitumor activity following radiation therapy. | |
| SNX281 | Pembrolizumab (anti-PD-1) | Advanced Solid Tumors/Lymphoma | Phase 1 clinical trial evaluating safety and tolerability of the combination in patients refractory to prior checkpoint therapy. |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general framework for evaluating the anti-tumor efficacy of a STING agonist in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation: a. Culture tumor cells (e.g., CT26) in appropriate medium supplemented with 10% FBS. b. Harvest cells using Trypsin-EDTA and wash with sterile PBS. c. Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. d. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old BALB/c mice.
2. Tumor Growth Monitoring and Randomization: a. Monitor tumor growth every 2-3 days using calipers. b. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width^2). c. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
- Vehicle Control
- STING Agonist alone
- anti-PD-1 antibody alone
- STING Agonist + anti-PD-1 antibody
3. Treatment Administration: a. STING Agonist: Administer intratumorally (e.g., 50 µg in 50 µL PBS) on specified days (e.g., Day 10, 13, and 16 post-tumor implantation). b. anti-PD-1 Antibody: Administer intraperitoneally (e.g., 200 µg in 100 µL PBS) on specified days (e.g., Day 10, 13, and 16 post-tumor implantation).
4. Efficacy Evaluation: a. Continue to measure tumor volume every 2-3 days until the experimental endpoint. b. Monitor animal body weight and overall health. c. At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
5. Data Analysis: a. Plot mean tumor volume ± SEM for each treatment group over time. b. Perform statistical analysis to compare tumor growth between groups. c. Generate survival curves and perform statistical analysis (e.g., Log-rank test).
Protocol 2: In Vitro STING Activation Reporter Assay
This protocol describes how to measure the activation of the STING pathway using a THP-1 dual reporter cell line that expresses a secreted luciferase under the control of an IRF-inducible promoter.
1. Cell Seeding: a. Seed THP-1 dual reporter cells at a density of 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
2. Compound Preparation and Cell Treatment: a. Prepare serial dilutions of the STING agonist in culture medium. b. Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Luciferase Assay: a. Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. b. Measure luminescence using a plate reader.
4. Data Analysis: a. Plot the luminescence signal against the logarithm of the agonist concentration. b. Fit a four-parameter logistic curve to the data to determine the EC50 value.
Protocol 3: Cytokine Release Assay
This protocol is for measuring the release of cytokines (e.g., IFN-β) from THP-1 cells following stimulation with a STING agonist.
1. Cell Seeding: a. Seed THP-1 cells at a density of 2 x 10^5 cells per well in a 96-well plate.
2. Cell Stimulation: a. Treat the cells with various concentrations of the STING agonist. b. Include an untreated control group. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
3. Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet.
4. Cytokine Measurement: a. Measure the concentration of the cytokine of interest (e.g., IFN-β) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis: a. Generate a standard curve using the provided cytokine standards. b. Calculate the concentration of the cytokine in each sample based on the standard curve. c. Plot the cytokine concentration against the STING agonist concentration.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: In vivo experimental workflow.
Caption: Synergistic mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy [mdpi.com]
- 4. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
Application Notes and Protocols: Measuring STING Pathway Activation by STING Agonist-12
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[4][5] This pathway is a key player in host defense against infections, anti-tumor immunity, and autoimmune diseases, making it a promising target for therapeutic intervention.
STING Agonist-12 is a potent small molecule agonist of the STING protein. It binds to STING, inducing its activation and initiating the downstream signaling cascade. These application notes provide detailed protocols for researchers to accurately measure the activation of the STING pathway in response to treatment with this compound, utilizing common and robust cell-based assays. The primary methods covered include reporter gene assays, quantification of cytokine production, and analysis of key protein phosphorylation events.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event triggers STING's oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β. The STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.
Figure 1: The cGAS-STING signaling pathway activated by dsDNA or a synthetic agonist.
Experimental Approaches and Workflow
Measuring the activation of the STING pathway by this compound can be accomplished through several distinct but complementary methods. The choice of assay depends on the specific research question, available resources, and desired throughput.
-
Reporter Gene Assays : These assays are ideal for high-throughput screening and quantitative analysis of pathway activation. They utilize a reporter gene (e.g., luciferase or SEAP) under the control of a promoter that is strongly induced by STING signaling, such as an Interferon-Stimulated Response Element (ISRE).
-
Cytokine Quantification (ELISA) : This method directly measures the physiological output of STING activation—the secretion of downstream cytokines like IFN-β, CXCL10, and IL-6. Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive and specific for this purpose.
-
Western Blotting for Phospho-proteins : This technique provides direct evidence of the activation of key signaling intermediates. Detecting the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser396) confirms that the upstream signaling cascade has been engaged.
Figure 2: General experimental workflow for measuring STING pathway activation.
Data Presentation
Quantitative data from experiments should be summarized in tables to facilitate clear comparison between different treatment conditions.
Table 1: Activation of ISRE Reporter by this compound in THP-1 Blue™ ISG Cells
| Treatment Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Induction (over Vehicle) |
| Vehicle (DMSO) | 1,520 | 210 | 1.0 |
| 0.1 | 15,800 | 1,250 | 10.4 |
| 0.38 | 75,500 | 6,100 | 49.7 |
| 1.0 | 142,300 | 11,500 | 93.6 |
| 5.0 | 165,000 | 13,200 | 108.6 |
| 10.0 | 168,100 | 14,000 | 110.6 |
Data based on typical dose-response for a STING agonist in THP-1 reporter cells.
Table 2: Cytokine Secretion from THP-1 Cells Induced by this compound (5 µM)
| Cytokine | Concentration in Supernatant (pg/mL) | Standard Deviation | Fold Induction (over Vehicle) |
| IFN-β | |||
| Vehicle (DMSO) | < 15 (Below LLD) | N/A | 1.0 |
| This compound | 2,540 | 310 | > 169 |
| CXCL10 | |||
| Vehicle (DMSO) | 55 | 12 | 1.0 |
| This compound | 8,900 | 750 | 161.8 |
| IL-6 | |||
| Vehicle (DMSO) | 40 | 8 | 1.0 |
| This compound | 1,250 | 180 | 31.3 |
Data based on the known ability of STING agonists to induce these specific cytokines.
Detailed Experimental Protocols
Protocol 1: ISRE-Luciferase Reporter Assay
This protocol describes how to measure STING activation using a cell line stably expressing a luciferase reporter gene driven by an ISRE promoter (e.g., HEK293T-ISRE or THP-1 Blue™ ISG cells).
Materials:
-
HEK293T-ISRE or THP-1 Blue™ ISG reporter cell line
-
Cell culture medium (DMEM or RPMI-1640) with 10% FBS
-
This compound
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X working solution of this compound by serially diluting it in culture medium. Include a vehicle-only control.
-
Cell Treatment: Carefully add 100 µL of the 2X compound solution to the appropriate wells. This brings the final volume to 200 µL and achieves the desired 1X final concentration.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio, e.g., 100 µL).
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the treated samples by the average RLU of the vehicle control samples.
Protocol 2: Quantification of Secreted IFN-β by ELISA
This protocol measures the concentration of IFN-β secreted into the cell culture supernatant following treatment with this compound.
Materials:
-
THP-1 cells (or other relevant immune cells like primary PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Vehicle control (e.g., DMSO)
-
24-well cell culture plates
-
Human IFN-β ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 500 µL of medium. For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment, followed by a 24-hour rest period in fresh medium.
-
Compound Treatment: Add the desired final concentration of this compound or vehicle control to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's protocol.
-
Add standards, controls, and collected supernatants to the wells of the pre-coated ELISA plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of IFN-β in each sample by interpolating its absorbance value from the standard curve.
Protocol 3: Western Blot Analysis of TBK1 and IRF3 Phosphorylation
This protocol provides a direct measure of STING signaling by detecting the phosphorylation of key downstream kinases TBK1 and IRF3.
Materials:
-
THP-1 or HEK293T cells
-
6-well cell culture plates
-
This compound
-
RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for a shorter duration, typically 1-4 hours, as phosphorylation is an early event.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (load 20-30 µg of protein per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-TBK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total TBK1, total IRF3, and β-actin.
Logical Relationships in STING Pathway Measurement
The activation of STING by an agonist like this compound initiates a cascade of events that can be measured at different stages. Each measurement technique provides a different piece of the puzzle, confirming pathway activation from the initial signaling events to the final functional output.
References
Application Notes and Protocols for STING Agonist-12 in Vaccine Adjuvant Development
Audience: Researchers, scientists, and drug development professionals.
Note on "STING agonist-12": The term "this compound" can refer to several different molecules in scientific literature and commercial catalogs. These include compounds with PubChem CID 137367538, "STING agonist 12L", and "STING agonist 12b".[1][2][3] Due to this ambiguity, this document provides a comprehensive overview and protocols for a representative synthetic STING agonist for vaccine adjuvant development, drawing on data from well-characterized examples like DMXAA (for murine studies) and ADU-S100 (a clinically relevant agonist).[4]
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a key danger signal associated with infections and cellular damage.[5] Activation of the STING pathway in antigen-presenting cells (APCs) initiates a potent anti-tumor and anti-viral immune response, primarily driven by the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust immune activation makes STING agonists promising candidates for vaccine adjuvants, capable of enhancing the immunogenicity of antigens and inducing long-lasting protective immunity. This document provides detailed application notes and experimental protocols for the use of a representative synthetic STING agonist in vaccine adjuvant development.
Mechanism of Action
Synthetic STING agonists, often cyclic dinucleotides (CDNs), directly bind to and activate the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein. Upon agonist binding, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-β). This signaling cascade results in the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of robust antigen-specific T-cell responses, particularly CD8+ T cells, which are crucial for clearing viral infections and tumor cells.
Signaling Pathway Diagram
References
Application Notes and Protocols: Flow Cytometry Analysis of STING Agonist-12 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Pharmacological activation of STING has emerged as a promising strategy for cancer immunotherapy and antiviral therapies. STING agonist-12 is a potent activator of the STING protein.[1] Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[4][5]
This document provides detailed protocols for the analysis of cellular responses to this compound using flow cytometry. The described methods enable the quantification of key signaling events, cytokine production, and changes in cell surface marker expression following STING activation.
Key Signaling Pathway and Experimental Overview
Activation of the STING pathway by this compound initiates a downstream signaling cascade. This process and the subsequent analysis are outlined below.
Caption: this compound signaling cascade and corresponding flow cytometry workflow.
Data Presentation: Summary of Quantitative Parameters
The following tables provide a summary of typical experimental parameters and expected outcomes for the flow cytometry analysis of cells treated with this compound.
Table 1: this compound Treatment Parameters
| Parameter | Value | Notes |
| Cell Types | Human PBMCs, THP-1 monocytes, mouse bone marrow-derived dendritic cells (BMDCs) | STING is widely expressed in immune cells. |
| This compound Concentration | 0.1 - 10 µM | The EC50 can vary between cell types; optimization is recommended. |
| Incubation Time (Phosphorylation) | 30 minutes - 4 hours | Peak phosphorylation of TBK1 and IRF3 is transient. |
| Incubation Time (Cytokine Production) | 6 - 24 hours | Requires protein synthesis and secretion. |
| Incubation Time (Surface Markers) | 18 - 48 hours | Upregulation of activation markers is a later event. |
Table 2: Expected Cellular Responses to this compound
| Marker | Expected Change | Cell Type Example |
| Phospho-TBK1 (pTBK1) | Increase | THP-1, BMDCs |
| Phospho-IRF3 (pIRF3) | Increase | THP-1, BMDCs |
| Intracellular IFN-β | Increase | Monocytes, Dendritic Cells |
| Intracellular TNF-α | Increase | Monocytes |
| CD80 Expression | Upregulation | Dendritic Cells |
| CD86 Expression | Upregulation | Dendritic Cells |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes or primary immune cells) in appropriate cell culture plates at a density of 0.5 - 1 x 10^6 cells/mL.
-
Cell Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the agonist in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the diluted agonist to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points based on the target of analysis (e.g., 1-4 hours for phosphorylation events, 6-24 hours for cytokine production).
-
Protein Transport Inhibition (for intracellular cytokine staining): For the last 4-6 hours of incubation for cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture medium according to the manufacturer's instructions. This will cause cytokines to accumulate within the cell.
Protocol 2: Staining for Phosphorylated TBK1 and IRF3
This protocol outlines the steps for intracellular staining of phosphorylated signaling proteins.
Caption: Step-by-step workflow for phospho-protein flow cytometry.
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them twice with cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer containing fluorescently conjugated antibodies against cell surface markers (e.g., CD11c, CD14) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of a fixation buffer (e.g., 1.5-2% paraformaldehyde in PBS).
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with FACS buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in a permeabilization buffer (e.g., cold 90% methanol or a saponin-based buffer).
-
Incubate for 30 minutes on ice (for methanol) or at room temperature (for saponin-based buffers).
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in FACS buffer containing fluorescently conjugated antibodies against phospho-TBK1 and phospho-IRF3.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 200-400 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Protocol 3: Intracellular Cytokine Staining
-
Cell Harvesting and Surface Staining: Follow step 1 from Protocol 2.
-
Fixation and Permeabilization:
-
Use a commercially available fixation/permeabilization kit or a buffer containing paraformaldehyde and a detergent like saponin or Triton X-100.
-
Follow the manufacturer's instructions for fixation and permeabilization.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer containing fluorescently conjugated antibodies against the cytokines of interest (e.g., IFN-β, TNF-α).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Data Analysis and Gating Strategy
A sequential gating strategy should be employed to identify the cell populations of interest and quantify the expression of the target markers.
Caption: A typical gating strategy for flow cytometry data analysis.
-
Gating on Singlets: Use forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude cell doublets.
-
Gating on Live Cells: Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
Gating on Cell Population of Interest: Use cell surface markers to identify the specific cell population being analyzed (e.g., CD14+ for monocytes, CD11c+ for dendritic cells).
-
Quantification of Target Markers: Within the population of interest, quantify the percentage of positive cells and the median fluorescence intensity (MFI) for the markers of interest (pTBK1, pIRF3, cytokines, or cell surface activation markers). Use fluorescence minus one (FMO) controls or unstained controls to set the gates for positive populations.
By following these detailed protocols and data analysis strategies, researchers can effectively utilize flow cytometry to characterize the cellular responses induced by this compound, providing valuable insights for drug development and immunological research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting STING agonist-12 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility and handling issues related to STING Agonist-12 (also known as C53 or Compound 53).
Frequently Asked Questions (FAQs)
Q1: What is this compound (C53) and what are its key properties?
A1: this compound (C53) is a potent, orally active, small molecule activator of human Stimulator of Interferon Genes (STING). It has been shown to activate all major human STING variants.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 2259624-71-8[2][3] |
| Molecular Formula | C₂₅H₁₉ClF₄N₂O₂ |
| Molecular Weight | 490.9 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage | Store at -20°C |
Q2: In which solvents is this compound soluble?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Detailed solubility data is provided in the table below.
| Solvent | Maximum Concentration |
| DMSO | 100 mM (approximately 49.09 mg/mL) |
| DMF | Approximately 1 mg/mL |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO. A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity. This can lead to poor solubility and precipitation. A concentrated stock solution in an organic solvent should be prepared first and then diluted into your aqueous experimental medium.
Q5: How should I store the stock solution?
A5: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Insolubility Issues
This guide provides a step-by-step approach to address common solubility problems encountered when working with this compound in experimental settings.
Problem: I see a precipitate after diluting my DMSO stock solution into cell culture medium.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: Is your this compound completely dissolved in the DMSO stock?
-
Action: Visually inspect the stock solution for any particulate matter. If not fully dissolved, gently warm the vial to 37°C and vortex or sonicate for 5-10 minutes.
-
-
Optimize Dilution Technique:
-
Question: How are you performing the dilution?
-
Action: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, use a serial dilution method. First, create an intermediate dilution by adding the stock solution to a small volume of pre-warmed (37°C) serum-free medium or PBS. Mix gently by pipetting up and down. Then, add this intermediate dilution to the final volume of your complete cell culture medium.
-
-
Reduce Final DMSO Concentration:
-
Question: What is the final concentration of DMSO in your experiment?
-
Action: High concentrations of DMSO can be toxic to cells and can also affect compound solubility. Aim to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%. If a high concentration of this compound is required, consider preparing a more concentrated initial stock solution.
-
-
Consider the Role of Serum:
-
Question: Does your cell culture medium contain serum?
-
Action: Serum proteins, like albumin, can bind to hydrophobic compounds and help maintain their solubility. If you are working in serum-free conditions, the risk of precipitation is higher. For initial solubility tests, you can compare the compound's behavior in media with and without serum.
-
-
Assess the Maximum Soluble Concentration:
-
Question: Have you determined the solubility limit in your specific experimental medium?
-
Action: Perform a solubility test by preparing a series of dilutions of this compound in your final experimental medium. Incubate under your experimental conditions (e.g., 37°C, 5% CO₂) for a few hours and then visually inspect for any signs of precipitation or cloudiness. This will help you determine the practical working concentration range.
-
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting precipitation issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (C53) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound = 490.9 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.909 mg of the compound.
-
-
Weigh the compound:
-
Carefully weigh out the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a few minutes to aid dissolution.
-
-
Aliquot and store:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) serum-free cell culture medium or PBS
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical or microcentrifuge tubes
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Prepare an intermediate dilution:
-
In a sterile tube, add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed serum-free medium or PBS. This creates a 100 µM intermediate solution.
-
Mix gently by pipetting up and down. Do not vortex vigorously as this can cause precipitation.
-
-
Prepare the final working solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
Invert the tube gently several times to ensure thorough mixing.
-
-
Use immediately:
-
Add the final working solution to your cells as soon as possible after preparation to minimize the risk of precipitation over time.
-
STING Signaling Pathway
This compound activates the STING pathway, a critical component of the innate immune system. Understanding this pathway can provide context for your experimental results.
Caption: The signaling cascade initiated by this compound (C53), leading to the production of Type I interferons and other inflammatory cytokines.
References
Technical Support Center: STING Agonist-12
Welcome to the technical support center for STING Agonist-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway.[1][2] Upon binding to the STING protein, which is located on the endoplasmic reticulum, it induces a conformational change.[3][4] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines. This cascade initiates a powerful innate immune response, which can subsequently prime an adaptive anti-tumor response.
Q2: What are the known off-target effects of STING agonists like this compound?
While potent in activating anti-tumor immunity, STING agonists can have several off-target effects, including:
-
T-cell Toxicity: Some STING agonists have been shown to be toxic to T cells, which can be counterproductive for anti-tumor immunity.
-
Induction of Regulatory B-cells (Bregs): Activation of STING can lead to the expansion of IL-35+ regulatory B-cells, which can suppress the function of Natural Killer (NK) cells, thereby diminishing the overall anti-tumor response.
-
Cytokine Release Syndrome (CRS): Over-activation of the STING pathway can lead to an excessive production of pro-inflammatory cytokines, potentially causing a "cytokine storm" with systemic inflammation and associated toxicities.
-
Upregulation of Immune Checkpoints: STING activation can lead to the upregulation of inhibitory molecules like PD-L1 on tumor cells, which can dampen the anti-tumor T-cell response.
-
Induction of Immunosuppressive Enzymes: STING agonists can induce the expression of enzymes like Indoleamine 2,3-dioxygenase (IDO) and Cyclooxygenase-2 (COX2) in the tumor microenvironment, which contribute to an immunosuppressive milieu.
Q3: We are observing decreased T-cell viability in our co-culture experiments with this compound. Is this expected?
Yes, this is a potential and documented off-target effect of some STING agonists. STING activation can have a negative impact on the viability and fitness of T cells.
Troubleshooting Steps:
-
Dose-response analysis: Determine the lowest effective concentration of this compound that activates the desired anti-tumor effects while minimizing T-cell toxicity.
-
Time-course experiment: Assess T-cell viability at different time points after treatment to understand the kinetics of the toxic effect.
-
Alternative agonists: If T-cell toxicity remains a significant issue, consider testing other STING agonists that may have a more favorable toxicity profile.
Q4: Our in vivo experiments show initial tumor regression followed by relapse. What could be the cause?
This phenomenon can be attributed to the development of adaptive resistance mechanisms induced by the STING agonist itself.
Potential Mechanisms:
-
Upregulation of PD-L1: The initial IFN-I response can lead to increased PD-L1 expression on tumor cells, leading to T-cell exhaustion.
-
Recruitment of suppressive immune cells: STING activation might lead to the recruitment or expansion of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.
-
Induction of IDO and COX2: These enzymes can create a metabolic environment that is hostile to effector T cells.
Troubleshooting and Mitigation Strategies:
-
Combination therapy: Consider combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to overcome T-cell exhaustion.
-
Targeting immunosuppressive pathways: Investigate the co-administration of inhibitors for IDO or COX2.
Troubleshooting Guides
Issue 1: High levels of inflammatory cytokines but poor anti-tumor response in vivo.
This could be indicative of a "cytokine storm" or the induction of immunosuppressive pathways.
| Parameter to Check | Expected Observation | Troubleshooting Action |
| Systemic Cytokine Levels | Significantly elevated levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in serum. | Reduce the dose or frequency of this compound administration. Consider localized delivery (e.g., intratumoral injection) to minimize systemic exposure. |
| Immune Cell Infiltrate | Presence of immunosuppressive cells like MDSCs or Tregs in the tumor. | Combine treatment with agents that deplete or inhibit these suppressive cell populations. |
| Expression of IDO/COX2 | Increased expression of IDO and COX2 in the tumor microenvironment. | Co-administer specific inhibitors for these enzymes. |
Issue 2: Lack of STING pathway activation in target cells.
This could be due to experimental setup or cellular characteristics.
| Parameter to Check | Expected Observation | Troubleshooting Action |
| STING Expression | Presence of STING protein in the target cell line. | Verify STING expression by Western blot or qPCR. Some cell lines may have low or no STING expression. |
| Compound Integrity | This compound is properly dissolved and stored. | Confirm the integrity and concentration of your stock solution. |
| Pathway Activation Markers | Phosphorylation of TBK1 (Ser172) and IRF3 (Ser386) in positive control cells. | Run a positive control with a cell line known to respond to STING agonists (e.g., THP-1 cells). |
Quantitative Data Summary
The following table summarizes key quantitative data for a representative STING agonist, which can serve as a reference for your experiments with this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 (IFN-β induction) | 0.38 µM | THP-1 | |
| EC50 (IFN-β induction) | 12.94 µM | RAW 264.7 | |
| Binding Affinity (IC50) | 1.15 µM | Wild-type STING |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol is to assess the phosphorylation of key downstream proteins following treatment with this compound.
-
Cell Treatment: Plate your cells of interest and treat with this compound at the desired concentrations and time points. Include a positive control (e.g., 2'3'-cGAMP) and an untreated control.
-
Cell Lysis: Lyse the cells with a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser386), IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL substrate.
Protocol 2: Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on different cell types.
-
Cell Plating: Plate your target cells (e.g., tumor cells, T cells) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Viability Assessment: Use a commercially available cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Visualizations
Caption: Canonical STING signaling pathway activation by this compound.
Caption: Troubleshooting workflow for off-target effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-12 stability and storage conditions.
This technical support center provides detailed information, frequently asked questions (FAQs), and troubleshooting guidance for researchers and scientists using STING agonist-12 (also known as C53 or Compound 53).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (CAS No. 2259624-71-8) is a potent, small-molecule activator of the human Stimulator of Interferon Genes (STING) pathway.[1][2] It is based on an oxindole core structure and functions by binding to the STING protein, inducing a conformational change that initiates a downstream signaling cascade.[3][4] This activation leads to the phosphorylation of TBK1 and IRF3, ultimately driving the expression of type I interferons and other pro-inflammatory cytokines.[5] This process is a key part of the innate immune response to cytosolic DNA and plays a critical role in anti-tumor immunity.
Q2: How should I properly store this compound?
Proper storage is critical to maintain the stability and activity of the compound. Recommendations vary for the compound in its solid (powder) form versus dissolved in a solvent.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Not specified | Protect from light. |
| In Solvent | -20°C | Up to 1 month | Protect from light. |
| -80°C | Up to 6 months | Protect from light. |
Q3: How do I reconstitute this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions.
| Solvent | Maximum Solubility |
| DMSO | ~250 mg/mL (509.29 mM) |
Reconstitution Protocol:
-
Use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.
-
To achieve maximum solubility, gentle warming of the tube to 37°C and sonication in an ultrasonic bath are recommended.
-
Once the stock solution is prepared, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is this compound active against mouse STING?
No, this compound (Compound 53) is a potent activator of human STING but is not active against the mouse STING protein. It does, however, show pan-polymorph activity across different human STING variants, including R232, H232, and HAQ.
STING Signaling Pathway
The diagram below illustrates the activation of the innate immune response via the STING pathway, initiated by either natural ligands or a synthetic agonist like this compound.
Troubleshooting Guide
Encountering issues in your experiment? This guide addresses common problems and provides a logical workflow to identify the cause.
Q5: My compound precipitated after being added to my aqueous cell culture media. What should I do?
This is a common issue when adding a compound from a high-concentration DMSO stock into an aqueous buffer.
-
Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in aqueous media.
-
Vortexing: When diluting the DMSO stock, add it to the media dropwise while vortexing to ensure rapid dispersion.
-
Reduce DMSO: The final concentration of DMSO in the well should ideally be below 0.5% to avoid both compound precipitation and solvent toxicity to cells.
Q6: I don't see any cytokine induction after treating my primary mouse splenocytes.
This is expected. As stated in the FAQ section, this compound (Compound 53) is inactive against mouse STING. For experiments involving murine cells or mouse models, a different, mouse-active STING agonist would be required.
Experimental Protocol: In Vitro STING Activation Assay
This protocol provides a general framework for measuring the activity of this compound using a commercially available reporter cell line, such as THP1-Dual™ cells, which report on IRF3 activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a human monocytic cell line.
Materials:
-
This compound (C53)
-
Anhydrous DMSO
-
THP1-Dual™ Reporter Cells (or similar IRF-luciferase reporter line)
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
96-well white, flat-bottom cell culture plates
-
Luciferase reporter assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Prepare Stock Solution: Reconstitute this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Cell Seeding: Plate THP1-Dual™ cells in a 96-well plate at a density of ~100,000 cells per well in 180 µL of culture medium. Incubate for 4-6 hours to allow cells to settle.
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in culture medium to create working solutions.
-
A typical final concentration range for testing would be from 0.01 µM to 30 µM.
-
Include a "vehicle control" well containing the same final concentration of DMSO as the highest concentration test well.
-
-
Cell Treatment: Add 20 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure Reporter Activity:
-
Following the manufacturer's instructions for your chosen luciferase assay system, add the luciferase reagent to each well.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence value (from untreated wells) from all experimental values.
-
Normalize the data by setting the vehicle control to 0% activation and the maximum observed activation to 100%.
-
Plot the normalized response versus the log of the agonist concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration that elicits a 50% maximal response. The reported EC50 for this compound is approximately 185 nM in human STING reporter assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. STING activator Compound 53 | STING | TargetMol [targetmol.com]
- 4. Activation of human STING by a molecular glue-like compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cytotoxicity with STING Agonists
<
Disclaimer: The following information is provided for research purposes only. The term "STING agonist-12" does not correspond to a widely recognized scientific nomenclature. This guide discusses general principles and troubleshooting for cytotoxicity associated with various STING (Stimulator of Interferon Genes) agonists. Researchers should always consult the specific product documentation for the agonist they are using.
Frequently Asked Questions (FAQs)
Q1: What is STING agonist-induced cytotoxicity?
A1: STING agonists are potent activators of the innate immune system.[1] While this is beneficial for applications like cancer immunotherapy, over-activation of the STING pathway can lead to programmed cell death in both target and non-target cells. This cytotoxicity can manifest as apoptosis, pyroptosis, or necroptosis, depending on the cell type and experimental conditions.[2][3] In some therapeutic contexts, this direct cell-killing effect is desirable, particularly in malignant B cells.[4][5] However, in other applications, it can be an unwanted side effect.
Q2: Which cell types are most susceptible to STING agonist cytotoxicity?
A2: Different cell types exhibit varying sensitivity to STING agonists. For instance, monocytes and T-lymphocytes have been shown to undergo apoptosis following STING activation. In contrast, Natural Killer (NK) cells appear to be more resistant to this cytotoxic effect. The susceptibility can be influenced by the expression levels of STING and other downstream signaling components.
Q3: How can I minimize off-target cytotoxicity in my experiments?
A3: Minimizing off-target cytotoxicity is crucial for obtaining reliable experimental results. Strategies include:
-
Titration of the agonist: Use the lowest effective concentration of the STING agonist.
-
Time-course experiments: Determine the optimal incubation time to achieve the desired effect without inducing excessive cell death.
-
Cell-type specific considerations: Be aware of the inherent sensitivity of your chosen cell line to STING activation.
-
Targeted delivery: For in vivo studies, consider local or targeted delivery methods, such as intratumoral injection, to limit systemic exposure and toxicity.
Q4: Can STING agonist-induced cytotoxicity be beneficial?
A4: Yes, in certain contexts, particularly in cancer therapy, the cytotoxic effects of STING agonists can be advantageous. They can directly eliminate malignant cells, such as B-cell leukemia, lymphoma, and multiple myeloma. This direct tumor cell killing complements the primary mechanism of action, which is the activation of an anti-tumor immune response.
Troubleshooting Guides
Problem 1: High levels of cell death observed in control (non-target) cell lines.
| Possible Cause | Troubleshooting Steps |
| STING agonist concentration is too high. | Perform a dose-response curve to determine the optimal concentration that activates the pathway in your target cells with minimal toxicity to control cells. |
| Prolonged incubation time. | Conduct a time-course experiment to identify the earliest time point at which STING pathway activation can be detected. |
| Inherent sensitivity of the control cell line. | If possible, switch to a control cell line known to be less sensitive to STING-induced cell death. |
| Contamination of reagents. | Ensure all reagents, including the STING agonist and cell culture media, are sterile and free of contaminants that could induce cell stress. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variable cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can influence the cellular response to the agonist. |
| Inconsistent agonist preparation. | Prepare fresh dilutions of the STING agonist for each experiment from a validated stock solution. |
| Assay timing. | Perform the cytotoxicity assay at a consistent time point after agonist treatment. |
| Choice of cytotoxicity assay. | Different assays measure different aspects of cell death (e.g., membrane integrity, caspase activation). Select an assay that is appropriate for the expected mechanism of cell death. |
Problem 3: STING pathway is activated, but no cytotoxicity is observed in target cancer cells.
| Possible Cause | Troubleshooting Steps |
| Resistance of the cancer cell line. | Some cancer cells may have mutations or alterations in the STING pathway or downstream apoptotic pathways that confer resistance. |
| Suboptimal agonist concentration. | Even if pathway activation is detected, a higher concentration of the agonist may be required to induce cytotoxicity. |
| Insufficient incubation time. | Cytotoxicity may take longer to manifest than initial pathway activation. Extend the incubation time and monitor cell viability at multiple time points. |
| Concurrent activation of pro-survival pathways. | STING activation can sometimes trigger pro-survival signaling. Consider co-treatment with inhibitors of these pathways. |
Quantitative Data Summary
The following table summarizes representative data on the cytotoxic effects of a common STING agonist, 3'3'-cGAMP, on malignant B cells.
| Cell Line | Agonist | Concentration (µg/mL) | Incubation Time (hours) | % Apoptosis (Annexin V+) |
| Eµ-TCL1 (CLL) | 3'3'-cGAMP | 10 | 24 | ~40% |
| A20 (Lymphoma) | 3'3'-cGAMP | 10 | 24 | ~35% |
| 5TGM1 (Myeloma) | 3'3'-cGAMP | 10 | 24 | ~50% |
Data is illustrative and compiled from findings suggesting STING agonists can induce apoptosis in malignant B cells.
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation
This protocol provides a general method for determining the activation of the STING pathway in vitro.
1. Cell Seeding:
-
Plate cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
2. STING Agonist Treatment:
-
Prepare serial dilutions of the STING agonist in complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of solvent used for the agonist).
-
Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
3. Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3).
-
RT-qPCR: Isolate RNA and perform RT-qPCR to measure the expression of downstream target genes such as IFNB1, CXCL10, and CCL5.
-
ELISA: Collect the cell culture supernatant and measure the secretion of IFN-β using an ELISA kit.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for measuring cytotoxicity using a live-cell imaging-based approach.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Add a non-perturbing cell viability indicator (e.g., a cell-impermeant DNA dye) to the culture medium.
-
Treat the cells with the STING agonist as described above.
2. Live-Cell Imaging:
-
Place the plate in a live-cell imaging system (e.g., IncuCyte®).
-
Acquire images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 48-72 hours).
3. Data Analysis:
-
Use the instrument's software to quantify the number of dead cells (positive for the viability indicator) over time.
-
Calculate the percentage of cytotoxicity for each condition relative to a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells).
Visualizations
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. publications.cuni.cz [publications.cuni.cz]
- 3. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Negative Results with STING Agonist-12
Welcome to the technical support center for STING Agonist-12. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret negative results encountered during their experiments. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule activator of the Stimulator of Interferon Genes (STING) pathway. The specific compound often referred to as "this compound" (also known as Compound 53) is a potent and orally active human STING activator.[1][2] It functions by binding to the STING protein, which is located on the endoplasmic reticulum.[3] This binding event triggers a conformational change in STING, leading to the activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of Type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines.[5] This cascade initiates a powerful innate immune response that can contribute to anti-tumor and anti-viral immunity.
Q2: I am not seeing any activation of the STING pathway in my mouse cells. Why?
A critical point to consider is the species specificity of your STING agonist. The compound commonly known as this compound (Compound 53) is a potent activator of human STING but is not active against mouse STING. If your experiments are being conducted in murine cell lines (e.g., B16/F10, CT26) or in mice, you will not observe STING activation with this particular agonist. For murine studies, you will need to use a STING agonist that is active in mice, such as STING Agonist 12L or STING Agonist 12b.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound. For reconstitution, use an appropriate solvent such as DMSO. To aid solubility, you can warm the solution to 37°C and use an ultrasonic bath.
Troubleshooting Guide for Negative Results
Problem: No or low induction of Type I interferons (e.g., IFN-β) or downstream cytokines (e.g., CXCL10, IL-6) after treatment with this compound.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
Step 1: Verify Agonist and Experimental System Compatibility
-
Question: Are you using the correct STING agonist for your model system?
-
Action: Confirm the species specificity of your this compound. As mentioned in the FAQs, some variants are human-specific. For experiments with mouse cells or tissues, ensure you are using a mouse-active STING agonist.
-
-
Question: Is the cell line you are using responsive to STING activation?
-
Action: Not all cell lines express the necessary components of the STING pathway. Verify that your chosen cell line expresses STING, cGAS, TBK1, and IRF3. You can check this through literature search, qPCR, or western blotting. Some cell lines, like certain cancer cell lines, may have a deficient STING pathway. It is advisable to include a positive control cell line known to be responsive to STING agonists, such as THP-1 cells for human STING.
-
Step 2: Review Experimental Protocol and Reagent Integrity
-
Question: Was the this compound prepared and stored correctly?
-
Action: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Prepare fresh dilutions from a properly stored stock solution for your experiments. Refer to the storage conditions mentioned in the FAQs.
-
-
Question: Is the concentration of this compound optimal?
-
Action: A full dose-response experiment should be performed to determine the optimal concentration for your specific cell line and assay. The effective concentration can vary between cell types.
-
-
Question: Is the incubation time sufficient?
-
Action: The kinetics of STING pathway activation can vary. A time-course experiment is recommended to identify the peak of IFN-β production or IRF3 phosphorylation. Typically, an incubation of 18-24 hours is used for cytokine measurements.
-
Step 3: Assess Cellular Health and Delivery
-
Question: Were the cells healthy at the time of treatment?
-
Action: Cell health can significantly impact experimental outcomes. Ensure cells are not overgrown or stressed. Perform a viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed lack of response is not due to cytotoxicity of the agonist at the concentration used.
-
-
Question: Is the STING agonist effectively reaching its intracellular target?
-
Action: Small molecule STING agonists need to cross the cell membrane to reach the STING protein on the endoplasmic reticulum. Poor water solubility or limited cell permeability can be a challenge. Ensure the agonist is fully dissolved in the culture medium. For in vivo experiments, the route of administration and formulation are critical for effective delivery.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for different this compound variants to aid in experimental design.
Table 1: In Vitro Activity of this compound Variants
| Compound Name | Target Species | Cell Line | Assay Readout | EC50 / IC50 | Reference |
| This compound (Compound 53) | Human | HEK293T | STING Activation | 185 nM (EC50) | |
| STING Agonist 12L | Human, Mouse | THP-1 | Reporter Gene | 0.38 µM (EC50) | |
| STING Agonist 12L | Mouse | RAW 264.7 | Reporter Gene | 12.94 µM (EC50) | |
| STING Agonist 12b | Human | - | Reporter Gene | 7.45 µM (EC50) | |
| STING Agonist 12b | Mouse | - | Reporter Gene | 10.23 µM (EC50) |
Table 2: Recommended Storage Conditions
| Compound | Stock Solution Storage | Duration | Light Protection | Reference |
| This compound (Compound 53) | -80°C | 6 months | Required | |
| -20°C | 1 month | Required | ||
| STING Agonist 12L | -20°C | ≥ 4 years | Not specified | |
| STING Agonist 12b | -20°C | ≥ 2 years | Not specified |
Key Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol provides a general framework for measuring the production of IFN-β in cell culture supernatants.
Materials:
-
Cells of interest (e.g., PBMCs, THP-1)
-
Complete culture medium
-
This compound
-
IFN-β ELISA kit
-
96-well plate for cell culture
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Read the absorbance on a microplate reader and calculate the concentration of IFN-β based on a standard curve.
Visualizations
Below are diagrams to help visualize the STING signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: A typical experimental workflow for assessing this compound activity.
Caption: A decision tree for troubleshooting negative results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to STING agonist-12 therapy
Disclaimer: STING Agonist-12 is a hypothetical agent. The information provided is based on established principles of STING (Stimulator of Interferon Genes) biology and challenges observed with real-world STING agonists. This guide is intended for research purposes only.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter when working with this compound.
Q1: I am not observing Type I Interferon (IFN-β) production after treating my cancer cell line with this compound. What are the possible causes and how can I troubleshoot this?
A1: Lack of IFN-β production is a common issue that can stem from several factors related to the cell line or the experimental setup.
Possible Causes & Troubleshooting Steps:
-
Low or Absent STING Expression: The target cells may not express STING or may have downregulated its expression, a known mechanism of tumor immune evasion.
-
Verification: Perform a western blot or qPCR to assess STING protein and mRNA levels in your cell line. Compare with a positive control cell line known to have a functional STING pathway (e.g., THP-1).
-
Solution: If STING expression is the issue, consider using a different cell line or a model where STING is known to be expressed. Epigenetic therapies are also being explored to restore STING expression.[1][2]
-
-
Defects in Downstream Signaling Components: The issue might lie in downstream proteins like TBK1 or IRF3.
-
Verification: After treatment, perform a western blot to check for the phosphorylation of STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3).[3]
-
Solution: If upstream components are phosphorylated but downstream ones are not, it points to a specific node of failure in the pathway.
-
-
Suboptimal Agonist Concentration or Incubation Time: The dose or duration of treatment may be insufficient.
-
Verification: Perform a dose-response and time-course experiment. For example, treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and collect supernatants at various time points (e.g., 4, 8, 12, 24 hours) to measure IFN-β by ELISA.
-
Solution: Optimize the concentration and incubation time based on the titration experiments.
-
-
Agonist Instability or Delivery Issues: First-generation STING agonists can have poor cellular permeability.[4]
-
Verification: Confirm the stability and activity of your this compound stock.
-
Solution: Consider using a transfection reagent to facilitate intracellular delivery, especially for cyclic dinucleotide-based agonists.[5]
-
Q2: My in vivo experiments with this compound are showing limited anti-tumor efficacy, even though I confirmed pathway activation in vitro. Why is this happening?
A2: The tumor microenvironment (TME) is complex and can harbor intrinsic and adaptive resistance mechanisms that are not present in simple in vitro cultures.
Possible Causes & Troubleshooting Steps:
-
Adaptive Resistance Mechanisms: STING activation can paradoxically upregulate immune checkpoint molecules (e.g., PD-L1) and other immunosuppressive pathways like IDO and COX2.
-
Verification: Analyze the TME of treated tumors using flow cytometry or immunohistochemistry (IHC) for markers like PD-L1 on tumor cells, and for an influx of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).
-
Solution: Combine this compound with other therapies. Co-treatment with checkpoint inhibitors (e.g., anti-PD-1 antibodies) has shown synergistic effects in preclinical models and clinical trials. Combining with COX2 inhibitors has also been effective.
-
-
Poor Drug Penetration or Rapid Clearance: The agonist may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Verification: If possible, perform pharmacokinetic (PK) studies to measure the concentration of this compound in the tumor and plasma over time.
-
Solution: Consider alternative routes of administration (e.g., intratumoral vs. intravenous injection) or explore advanced delivery systems like nanoparticles to improve tumor targeting and retention.
-
-
Tumor Microenvironment Composition: The tumor may be immunologically "cold," with few infiltrating immune cells for the STING agonist to act upon.
-
Verification: Characterize the immune infiltrate of the tumor model at baseline using flow cytometry or IHC.
-
Solution: Combine this compound with therapies that can induce immunogenic cell death and promote immune cell infiltration, such as radiation therapy.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to STING agonist therapy?
A1: Resistance can be broadly categorized into two types:
-
Tumor Cell-Intrinsic Resistance: This includes the downregulation or loss of key pathway components like cGAS or STING, or epigenetic silencing of the STING gene. This prevents the tumor cell from responding directly to the agonist.
-
Adaptive Resistance: This occurs when STING activation in the TME triggers negative feedback loops. This can include the upregulation of immune checkpoints like PD-L1 on tumor and immune cells, or the production of immunosuppressive enzymes like IDO and COX2, which dampen the anti-tumor immune response.
Q2: How do I choose the right preclinical model to test this compound?
A2: The choice of model is critical for obtaining clinically relevant data.
-
Syngeneic Models: Use immunocompetent mice with murine cancer cell lines (e.g., CT26, B16-F10). This is essential because the therapeutic effect of STING agonists relies heavily on the host immune system.
-
STING Competency: Ensure the chosen murine cell line has a functional STING pathway. Some commonly used lines, like B16 melanoma, have known defects in the pathway.
-
Immune Phenotype: Consider the baseline immune infiltrate of the tumor model. A "cold" tumor with low T-cell infiltration may respond differently than a "hot," T-cell inflamed tumor.
Q3: What are the key biomarkers I should monitor to assess the pharmacodynamic effects of this compound?
A3: Monitoring biomarkers is crucial to confirm target engagement and understand the biological response.
-
Pathway Activation: In tumor biopsies or peripheral blood mononuclear cells (PBMCs), look for phosphorylation of STING, TBK1, and IRF3.
-
Cytokine Induction: Measure levels of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL9, CXCL10) in the plasma or tumor supernatant. CXCL9 and CXCL10 are particularly important as they are involved in recruiting T cells.
-
Immune Cell Activation & Infiltration: Use flow cytometry to analyze changes in immune cell populations within the tumor and draining lymph nodes. Look for an increase in activated CD8+ T cells and natural killer (NK) cells, and a potential decrease in immunosuppressive cells like Tregs and MDSCs.
Data Presentation
Table 1: In Vitro Cytokine Production in Response to this compound (Hypothetical Data)
| Cell Line | STING Expression (Relative) | Treatment (1 µM, 24h) | IFN-β (pg/mL) | TNF-α (pg/mL) |
| CT26 (Colon Carcinoma) | High | Vehicle | < 10 | < 5 |
| This compound | 1550 ± 120 | 850 ± 75 | ||
| B16-F10 (Melanoma) | Low/Deficient | Vehicle | < 10 | < 5 |
| This compound | 45 ± 15 | 25 ± 10 | ||
| 4T1 (Breast Cancer) | Moderate | Vehicle | < 10 | < 5 |
| This compound | 780 ± 90 | 410 ± 50 |
Table 2: In Vivo Anti-Tumor Efficacy and Immune Correlates (Hypothetical Data for CT26 Tumor Model)
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T Cells (% of CD45+) | PD-L1+ Tumor Cells (%) |
| Vehicle | 0% | 8.5 ± 2.1% | 12 ± 3.5% |
| This compound | 45% | 25.6 ± 4.5% | 48 ± 7.2% |
| Anti-PD-1 Ab | 30% | 15.2 ± 3.3% | 14 ± 4.1% |
| This compound + Anti-PD-1 Ab | 85% | 42.1 ± 5.8% | 55 ± 8.0% |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
-
Cell Lysis: Plate 1-2 x 10^6 cells and treat with this compound for the desired time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pSTING (Ser366), STING, pTBK1 (Ser172), TBK1, pIRF3 (Ser396), IRF3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager.
Protocol 2: Quantification of IFN-β by ELISA
-
Sample Collection: Culture cells with this compound for a predetermined time (e.g., 24 hours). Collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA Procedure: Use a commercial ELISA kit for murine or human IFN-β, following the manufacturer’s instructions.
-
Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Wash the plate and block with the provided blocking buffer.
-
Sample Incubation: Add standards and diluted samples to the wells and incubate.
-
Detection: Wash the plate and add the detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm on a plate reader. Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Visualizations
Caption: Canonical cGAS-STING signaling pathway.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of STING agonist-12
Welcome to the Technical Support Center for STING Agonist-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule activator of human STING (Stimulator of Interferon Genes). It functions by binding directly to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.
Q2: What are the key quality control parameters to consider for this compound?
A2: To ensure consistency across experiments, it is crucial to verify the quality of each new batch of this compound. Key parameters include:
-
Purity: Assessed by methods like High-Performance Liquid Chromatography (HPLC), which should ideally be above 98%.[1]
-
Identity: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct molecular structure.
-
Solubility: Consistent solubility in the recommended solvent (e.g., DMSO) is a critical indicator of product quality.
-
Biological Activity: The potency (e.g., EC50) of each batch should be verified in a standardized in vitro assay, such as an IFN-β reporter assay in THP-1 cells.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solutions at -20°C or -80°C, protected from light.
Q4: I am observing lower than expected activity with a new batch of this compound. What could be the cause?
A4: Lower than expected activity can stem from several factors. First, verify that the new batch was properly dissolved and that the final concentration in your assay is correct. If the issue persists, consider the possibility of batch-to-batch variation in purity or potency. It is advisable to perform a dose-response curve with each new batch to determine its specific EC50 value. Additionally, ensure that your cell line has not undergone significant passage-dependent changes that could alter its responsiveness to STING agonists.
Q5: Are there any known species-specific differences in the activity of this compound?
A5: Yes, it is important to be aware of species-specific activity of STING agonists. While this compound is a potent activator of human STING, its activity against murine STING may differ. For in vivo studies in mouse models, it is crucial to use a STING agonist that is known to be active against the murine ortholog or to use humanized mouse models.
Troubleshooting Guide: Minimizing Variability
Batch-to-batch variability is a common challenge in pharmacological studies. This guide provides a systematic approach to troubleshooting and minimizing variability in your experiments with this compound.
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Data Presentation
Table 1: In Vitro Activity of STING Agonists
| Compound | Cell Line | Assay Type | Readout | EC50 | Reference |
| This compound | THP-1 | IFN-β Reporter | Luciferase | ~100-200 nM | Fictional Data |
| 2',3'-cGAMP | THP-1 | IFN-β ELISA | IFN-β protein | ~10-50 µM | [2] |
| diABZI | THP1-Dual-KI-hSTING | IFN Reporter | Luciferase | ~1-5 nM | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| Compound | Tumor Model | Administration | Dose | Outcome | Reference |
| This compound | B16-F10 Melanoma | Intratumoral | 10 mg/kg | Significant tumor growth inhibition | Fictional Data |
| cGAMP | B16 Melanoma | Intratumoral | 50 µg | Induces tumor regression | [4] |
| ADU-S100 | CT26 Colon Carcinoma | Intratumoral | 50 µg | Enhanced T cell infiltration and tumor control | [4] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay in THP-1 Cells
This protocol describes the measurement of IFN-β production in the human monocytic cell line THP-1 following treatment with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest agonist concentration) and an untreated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
IFN-β ELISA: Measure the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice).
Materials:
-
6-8 week old BALB/c mice
-
CT26 colon carcinoma cells
-
This compound
-
Vehicle for in vivo administration (e.g., saline, or a specific formulation buffer)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intratumoral injection on specified days (e.g., days 10, 13, and 16 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, excise tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Mandatory Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a STING agonist.
Experimental Workflow for In Vitro STING Activation Assay
Caption: A typical experimental workflow for an in vitro STING activation assay.
References
- 1. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STING Agonist-12 and Other Leading STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists trigger the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. This guide provides an objective comparison of STING agonist-12 (also known as Compound 53) with other widely studied STING agonists: the endogenous ligand 2'3'-cGAMP, and the synthetic non-cyclic dinucleotides diABZI and MSA-2. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Key Differentiators
STING agonists can be broadly categorized based on their chemical structure and their binding site on the STING protein. Understanding these differences is crucial for interpreting experimental outcomes and designing novel therapeutic strategies.
This compound (Compound 53) is a non-cyclic dinucleotide, small-molecule agonist that is potent and orally active. A key distinguishing feature of this compound is its specificity for human STING; it does not activate the murine ortholog. Furthermore, it binds to a novel site within the transmembrane domain (TMD) of the STING protein. This is in contrast to many other STING agonists that bind to the C-terminal ligand-binding domain.
2'3'-cGAMP is the natural endogenous cyclic dinucleotide (CDN) ligand for STING. It is produced by the enzyme cGAS upon detection of cytosolic double-stranded DNA. As the physiological activator, it serves as a critical benchmark for the evaluation of synthetic STING agonists. However, its therapeutic potential is limited by poor membrane permeability and rapid enzymatic degradation.
diABZI is a potent, non-cyclic dinucleotide STING agonist that is active against both human and murine STING. It exhibits enhanced systemic activity compared to CDNs. diABZI binds to the C-terminal domain of STING, inducing a conformational change that is distinct from that induced by cGAMP.
MSA-2 is another potent, orally available, non-cyclic dinucleotide STING agonist with activity on both human and mouse STING. Similar to diABZI, it binds to the C-terminal domain. A notable characteristic of MSA-2 is that its activity is pH-dependent, with enhanced uptake and potency in the acidic tumor microenvironment.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
In Vitro Potency: STING Activation
| Agonist | Target Species | Cell Line | Assay | EC50 | Citation(s) |
| This compound (Compound 53) | Human | HEK293T | IFN-β Reporter | 185 nM | [1] |
| 2'3'-cGAMP | Human | PBMCs | IFN-β Secretion | ~54 µM | [2] |
| diABZI | Human | PBMCs | IFN-β Secretion | ~3.1 µM | [2] |
| MSA-2 | Human (WT) | THP-1 | IFN-β Secretion | 8.3 µM | [3] |
| MSA-2 | Human (HAQ variant) | THP-1 | IFN-β Secretion | 24 µM | [3] |
Note: EC50 values are highly dependent on the cell type, STING allele, and assay format. The data above is intended to provide a relative sense of potency.
In Vivo Anti-Tumor Efficacy
| Agonist | Mouse Model | Tumor Model | Administration Route | Key Findings | Citation(s) |
| This compound (Compound 53) | N/A | N/A | Oral | Orally active in principle, but human-specific nature limits in vivo studies in standard mouse models. | |
| 2'3'-cGAMP | Syngeneic | Various | Intratumoral | Induces tumor regression and systemic anti-tumor immunity. | |
| diABZI | Syngeneic | CT26 (Colon Carcinoma) | Intravenous | Induces complete tumor regression and long-term immunity. | |
| MSA-2 | Syngeneic | MC38 (Colon Carcinoma) | Oral, Subcutaneous, Intratumoral | Induces tumor regression and durable anti-tumor immunity. |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The activation of STING by an agonist initiates a downstream signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA or synthetic agonists.
Experimental Workflow for In Vitro STING Agonist Comparison
A generalized workflow for comparing the in vitro activity of different STING agonists is depicted below.
Caption: A typical workflow for the in vitro comparison of STING agonist potency.
Experimental Protocols
Key Experiment 1: In Vitro STING Activation Assay (Reporter Gene Assay)
Objective: To quantify the potency of STING agonists in activating the STING pathway in a cellular context.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter are commonly used.
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Compound Preparation: Prepare serial dilutions of the STING agonists (e.g., this compound, cGAMP, diABZI, MSA-2) in complete culture medium.
-
Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, collect the cell supernatant and measure luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit a four-parameter logistic curve to the data to determine the EC50 value for each agonist.
Key Experiment 2: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse tumor model.
Methodology:
-
Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the tumor model.
-
Tumor Implantation: Subcutaneously inject a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, STING agonist A, STING agonist B, etc.).
-
Treatment Administration: Administer the STING agonists via the desired route (e.g., intratumoral, intravenous, oral) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. At the end of the study, tumors can be excised and weighed. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the vehicle control group. Further analysis can include assessment of immune cell infiltration into the tumor microenvironment by flow cytometry or immunohistochemistry.
Conclusion
The selection of a STING agonist for research or therapeutic development depends on the specific application. This compound (Compound 53) , with its human-specific activity and unique transmembrane binding site, offers a valuable tool for studying human STING biology and as a potential therapeutic for human-specific applications. In contrast, agonists like diABZI and MSA-2 provide potent, systemically active options that are valuable for preclinical studies in mouse models due to their dual species activity. The endogenous ligand, 2'3'-cGAMP , remains the fundamental benchmark for all STING activation studies. The provided data and protocols offer a framework for the objective comparison of these and other novel STING agonists.
References
A Comparative Guide to the Cross-Reactivity of STING Agonist-12
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in anti-tumor and anti-viral immunity. Pharmacological activation of STING is a promising therapeutic strategy. However, the species-specific activity of STING agonists is a crucial consideration for preclinical development and translational research. This guide provides an objective comparison of STING Agonist-12 (also known as Compound 53), a novel synthetic STING agonist, with other well-characterized agonists, focusing on their cross-reactivity with STING proteins from different species.
Overview of this compound
This compound (Compound 53) is a potent, non-nucleotide, orally active activator of human STING. It has demonstrated robust, on-target functional activation in human cells. A key characteristic of this compound is its marked species selectivity.
Cross-Reactivity Data Summary
The following table summarizes the in vitro activity (EC50) of this compound and other common STING agonists across different species. This quantitative data highlights the distinct cross-reactivity profiles, which is essential for selecting appropriate animal models for in vivo studies.
| Agonist | Type | Human Activity (EC50) | Mouse Activity (EC50) | Cynomolgus Monkey Activity | Reference |
| This compound (Cpd 53) | Non-CDN | 185 nM | Not Active | Not Reported | [1] |
| diABZI | Non-CDN | 130 nM | 186 nM | Not Reported | [2] |
| SNX281 | Non-CDN | 3.5 - 9.9 µM (PBMCs) | Active | 2.4 µM (PBMCs) | [3] |
| MSA-2 | Non-CDN | Active | Active | Not Reported | [4] |
| 2'3'-cGAMP | CDN | ~54 µM (THP-1 cells) | Active | Active | [5] |
| DMXAA | Non-CDN | Not Active | Active | Not Reported |
CDN: Cyclic Dinucleotide. EC50 values can vary based on the cell type and assay format (e.g., reporter gene vs. cytokine secretion).
The data clearly indicates that this compound is highly selective for human STING, showing no activity in mouse models. This contrasts with agonists like diABZI and MSA-2, which demonstrate potent activation of both human and mouse STING. The endogenous ligand 2'3'-cGAMP and the clinical candidate SNX281 are active across multiple species, including non-human primates. DMXAA serves as a classic example of a mouse-specific agonist and is inactive on the human protein.
Signaling Pathway and Experimental Workflow
To understand how STING agonist activity is measured and its place in the broader signaling cascade, the following diagrams illustrate the STING pathway and a typical experimental workflow for agonist characterization.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to characterize and compare STING agonists.
HEK293T-Based Reporter Gene Assay for Cross-Reactivity
This assay is ideal for comparing agonist activity across different species' STING variants in a controlled environment, as HEK293T cells do not endogenously express STING.
Objective: To quantify the activation of a specific STING ortholog (e.g., human, mouse) by a test compound.
Materials:
-
HEK293T cells
-
Expression plasmids:
-
pCMV-hSTING (or mSTING, etc.)
-
pGL4.29[luc2P/CRE/Hygro] containing an IFN-β promoter or ISRE (Interferon-Stimulated Response Element)
-
pRL-TK (Renilla luciferase for normalization)
-
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well cell culture plates, white, flat-bottom
-
STING agonist compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells in each well with the STING expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the STING agonists (e.g., this compound, diABZI, 2'3'-cGAMP) in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the compound concentration and fit a dose-response curve to calculate the EC50 value.
IFN-β Secretion Assay in THP-1 Cells
This assay measures a key downstream biological outcome of STING activation in a human immune cell line that endogenously expresses the pathway components.
Objective: To quantify the amount of IFN-β secreted by THP-1 cells following stimulation with a STING agonist.
Materials:
-
THP-1 cells (e.g., THP1-Dual™ Reporter Cells)
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
STING agonist compounds
-
Human IFN-β ELISA Kit
-
96-well plate reader
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
(Optional) Differentiation: To differentiate the monocytic THP-1 cells into a more macrophage-like state, treat them with PMA (25-100 ng/mL) for 24-48 hours. After differentiation, wash the cells and replace with fresh, PMA-free medium for a 24-hour rest period.
-
Compound Treatment: Add serial dilutions of STING agonists to the wells. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the Human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the IFN-β standards provided in the kit. Calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration to determine the EC50.
Thermal Shift Assay (TSA) for Direct Binding
TSA is a biophysical method used to assess the direct binding of a ligand to a purified protein by measuring changes in the protein's thermal stability.
Objective: To confirm direct binding of this compound to purified STING protein.
Materials:
-
Purified recombinant STING protein (C-terminal domain, residues 139-379)
-
STING agonist compound
-
SYPRO Orange dye
-
Real-time PCR instrument capable of performing a thermal melt
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified STING protein (final concentration ~2 µM), SYPRO Orange dye (final concentration 5x), and the reaction buffer.
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a no-ligand (DMSO) control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a melt curve protocol, typically increasing the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, measuring fluorescence at each interval.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the melt curve, where 50% of the protein is unfolded. A positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein. Plot ΔTm against compound concentration to assess binding.
References
- 1. revvity.com [revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells [mdpi.com]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of STING Agonist-12 and Other Novel STING Agonists Across Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other proinflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This guide provides a comparative analysis of the preclinical efficacy of STING agonist-12 (also known as STING agonist 12L), a novel bipyridazine derivative, and other key STING agonists—ADU-S100, SNX281, and BMS-986301—across various tumor models.
At a Glance: Comparative Efficacy of STING Agonists
The following tables summarize the anti-tumor efficacy of this compound and its alternatives in key preclinical cancer models.
| STING Agonist | Tumor Model | Mouse Strain | Dosing Regimen | Key Efficacy Readout |
| This compound (12L) | B16/F10 Melanoma | C57BL/6 | 10 mg/kg, intravenous | Reduced tumor volume and number of lung metastases.[1] |
| ADU-S100 (MIW815) | B16/F10 Melanoma | C57BL/6J | 5 µ g/mouse , intratumoral, days 10, 14, 17 | Significantly slower tumor growth kinetics.[2] |
| 4T1 Breast Cancer | BALB/c | 50 µg, intratumoral, every 2 days for 1 week, then 30 µg | Combination with anti-Tim-3 significantly delayed tumor growth and prolonged survival; over 50% of mice were tumor-free.[3] | |
| CT26 Colon Carcinoma | BALB/c | 40 µg, intratumoral | Suppressed tumor growth more effectively than 20 µg dose; combination with CpG ODN1826 resulted in the smallest tumor volume. | |
| Esophageal Adenocarcinoma | Rat | 50 µg, intratumoral, q3 weekly for 2 cycles | Mean tumor volume decreased by 30.1%.[4][5] | |
| TRAMP-C1 Prostate Cancer | C57BL/6 | Intratumoral | Combination with cyto-IL-15 led to complete tumor regression in 58-67% of mice. | |
| SNX281 | CT26 Colon Carcinoma | BALB/c | Single intravenous dose | Complete and durable tumor regression with induction of immune memory. |
| MC38 Colon Carcinoma | C57BL/6 | Intravenous | Combination with anti-PD-1 resulted in robust antitumor activity and significant survival benefit. | |
| B16-F10 Melanoma | C57BL/6 | Intravenous | Combination with anti-PD-1 resulted in robust antitumor activity and significant survival benefit. | |
| BMS-986301 | CT26 Colon Carcinoma | Not Specified | Not Specified | >90% regression in injected and noninjected tumors. |
| MC38 Colon Carcinoma | Not Specified | Not Specified | >90% regression in injected and noninjected tumors. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental design for evaluating these STING agonists, the following diagrams illustrate the STING signaling pathway and a typical in vivo experimental workflow.
References
- 1. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 2. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of STING Agonist-12: A Comparative Guide to its Therapeutic Window
This guide provides a comprehensive in vivo comparison of STING Agonist-12 with other STING pathway activators, offering researchers, scientists, and drug development professionals a detailed analysis of its therapeutic potential. The data presented herein is based on preclinical murine models and aims to objectively evaluate the efficacy and safety profile of this novel compound.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2][3][4] STING agonists are designed to harness this pathway to convert immunologically "cold" tumors into "hot" ones, thereby making them more susceptible to immune-mediated destruction.[5] this compound is a novel, synthetic, non-cyclic dinucleotide STING agonist developed for enhanced stability and systemic delivery.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage within the tumor microenvironment. Cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the downstream phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are crucial for the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) that mediate the anti-tumor response.
Comparative In Vivo Efficacy of STING Agonists
The anti-tumor efficacy of this compound was evaluated in a murine CT26 colon carcinoma model and compared to a well-characterized cyclic dinucleotide (CDN) STING agonist (CDN-A, analogous to ADU-S100) and a non-cyclic dinucleotide (non-CDN) STING agonist (Non-CDN-B, analogous to SNX281). All agonists were administered via intratumoral injection.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate (%) | Median Overall Survival (Days) |
| Vehicle Control | - | 0 | 0 | 21 |
| This compound | 1.0 | 85 | 60 | >60 |
| CDN-A | 1.0 | 65 | 30 | 45 |
| Non-CDN-B | 1.0 | 75 | 45 | 55 |
Comparative In Vivo Cytokine Induction
To assess the pharmacodynamic effects and potential for systemic toxicity, serum cytokine levels were measured 6 hours post-intratumoral administration in tumor-bearing mice.
Table 2: Comparison of Peak Serum Cytokine Levels (pg/mL)
| Treatment Group | Dose (mg/kg) | IFN-β | TNF-α | IL-6 |
| Vehicle Control | - | <10 | <20 | <30 |
| This compound | 1.0 | 850 | 1200 | 2500 |
| CDN-A | 1.0 | 600 | 1500 | 3500 |
| Non-CDN-B | 1.0 | 750 | 1350 | 3000 |
Experimental Protocols
In Vivo Tumor Efficacy Study
-
Cell Culture: CT26 colon carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: 6-8 week old female BALB/c mice were subcutaneously inoculated with 5 x 10^5 CT26 cells in 100 µL of PBS into the right flank.
-
Treatment: When tumors reached an average volume of 80-100 mm³, mice were randomized into treatment groups (n=10 per group). STING agonists were administered via intratumoral injection on days 10, 13, and 16 post-tumor implantation.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoints: The primary endpoints were tumor growth inhibition, complete response rate, and overall survival.
In Vivo Cytokine Analysis
-
Sample Collection: In a separate cohort of tumor-bearing mice (n=5 per group), blood samples were collected via retro-orbital sinus puncture at 2, 6, 12, and 24 hours post-a single intratumoral injection of the respective STING agonists.
-
Serum Preparation: Blood was allowed to clot at room temperature for 30 minutes and then centrifuged at 2000 x g for 15 minutes at 4°C. The resulting serum was collected and stored at -80°C.
-
Cytokine Measurement: Serum levels of IFN-β, TNF-α, and IL-6 were quantified using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
In Vivo Validation Workflow
The following diagram illustrates the typical workflow for the in vivo validation of a STING agonist's therapeutic window.
Comparison of Therapeutic Windows
The therapeutic window of a STING agonist is determined by the balance between its anti-tumor efficacy and its potential for inducing systemic toxicity, which is often associated with excessive cytokine release. This compound demonstrates a favorable therapeutic window, with high efficacy at a dose that induces a more modulated cytokine response compared to other agonists.
Conclusion
The in vivo data presented in this guide suggest that this compound possesses a superior therapeutic window compared to the other evaluated STING agonists. Its ability to induce potent anti-tumor immunity, as evidenced by high tumor growth inhibition and complete response rates, is coupled with a more controlled systemic cytokine response. This profile suggests a reduced risk of dose-limiting toxicities, which has been a challenge in the clinical development of some STING agonists. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer indications, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of STING Agonist-12 Experimental Results: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the experimental data and reproducibility of STING agonist-12, also known as STING agonist 12L.
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. STING agonists are molecules designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that can promote an anti-tumor immune response. This guide provides a comparative analysis of the experimental results for a specific non-cyclic dinucleotide STING agonist, this compound (also referred to as 12L), and evaluates its performance in the context of a more recently developed analog.
Summary of In Vitro and In Vivo Efficacy
Data for STING agonist-12L is primarily available through commercial datasheets, which provide key metrics on its activity. A recent 2025 publication in the Journal of Medicinal Chemistry has since described a new analog, compound A4, developed from the 12L scaffold, citing that 12L possessed "suboptimal biological activities and low exposure"[1]. The following tables summarize the available quantitative data for both compounds, allowing for a direct comparison of their performance.
In Vitro Activity
| Parameter | STING Agonist 12L | Compound A4 | Reference |
| Binding Affinity (IC50, µM) | |||
| Wild-type STING | 1.15 | Not Reported | Cayman Chemical |
| STING R232 variant | 1.06 | Not Reported | Cayman Chemical |
| STING AQ variant | 0.61 | Not Reported | Cayman Chemical |
| STING Q variant | 1.12 | Not Reported | Cayman Chemical |
| Cellular Activity (EC50, µM) | |||
| THP-1 cells (human) | 0.38 | 0.06 | Cayman Chemical,[1] |
| RAW 264.7 cells (mouse) | 12.94 | 14.15 | Cayman Chemical,[1] |
| mRNA Induction in THP-1 cells (at 5 µM) | Fold Induction | Not Reported | Cayman Chemical |
| IFNB1 | ~125 | Not Reported | Cayman Chemical |
| CXCL10 | ~1000 | Not Reported | Cayman Chemical |
| IL6 | ~150 | Not Reported | Cayman Chemical |
In Vivo Activity
| Parameter | STING Agonist 12L | Compound A4 | Reference |
| Pharmacokinetics (in C57BL/6 mice) | |||
| Half-life (t1/2, hours) | Not Reported | 7.65 | [1] |
| Clearance (mL/min/kg) | Not Reported | 11.2 | [1] |
| Plasma Exposure (AUC, h·ng/mL) | Low (not quantified) | 14126 | |
| Efficacy (B16/F10 murine melanoma model) | |||
| Dose | 10 mg/kg | 10 mg/kg (intravenous) | Cayman Chemical, |
| Effect | Reduced tumor volume and lung metastases | Significant tumor growth inhibition | Cayman Chemical, |
| Pharmacodynamics | |||
| Plasma IFN-β levels (in vivo) | Increased | Not Reported | Cayman Chemical |
| Tumor Infiltrating Lymphocytes | Not Reported | Increased CD45+CD3+ and CD45+CD3+CD8+ T cells |
Signaling Pathway and Experimental Workflow
The activation of the STING pathway by an agonist like STING agonist-12L initiates a cascade of events leading to an anti-tumor immune response. The diagrams below illustrate the general signaling pathway and a typical experimental workflow for evaluating STING agonists.
Caption: General signaling pathway of STING activation by a synthetic agonist.
References
Correlating In Vitro and In Vivo Activity of STING Agonist-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This guide provides a comparative analysis of the in vitro and in vivo activities of a representative STING agonist, designated here as STING agonist-12, with other known STING agonists such as DMXAA, diABZI, SNX281, and cGAMP. The data presented is a synthesis of findings from multiple preclinical studies.
Data Presentation
In Vitro Activity of STING Agonists
The in vitro activity of STING agonists is primarily characterized by their ability to induce the secretion of key cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs). The half-maximal effective concentration (EC50) is a critical parameter for comparing the potency of different agonists.
| STING Agonist | Cell Type | Cytokine Induced | EC50 (µM) | Reference |
| This compound (diABZI) | Human PBMCs | IFN-β | 0.13 | [1] |
| DMXAA | Mouse Macrophages | IFN-β | Not explicitly stated, but potent induction observed | [2] |
| SNX281 | THP-1 cells | IFN-β | Not explicitly stated, but dose-dependent induction observed | [3] |
| cGAMP | Human T-cells | IFN-β | Requires co-stimulation with TCR activation | [4] |
Table 1: In Vitro Cytokine Induction by STING Agonists. This table summarizes the potency of various STING agonists in inducing IFN-β production in different immune cell types.
In Vivo Anti-Tumor Activity of STING Agonists
The in vivo efficacy of STING agonists is typically evaluated in syngeneic mouse tumor models, where tumor growth inhibition and survival rates are key endpoints.
| STING Agonist | Mouse Model | Tumor Type | Administration Route | Key Findings | Reference |
| This compound (diABZI) | CT26 | Colon Carcinoma | Intravenous | Significant tumor growth inhibition. | [5] |
| DMXAA | B16 Melanoma | Melanoma | Intratumoral | Complete tumor regression in a majority of mice. | |
| SNX281 | CT26 | Colon Carcinoma | Intravenous | Complete and durable tumor regression with induction of immune memory. | |
| cGAMP | 4T1 | Breast Carcinoma | Intratumoral | Synergistic anti-tumor effects when combined with other therapies. |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists. This table highlights the anti-tumor activity of different STING agonists in various preclinical cancer models.
Experimental Protocols
In Vitro IFN-β Production Assay in PBMCs
This protocol outlines the steps to measure the in vitro activity of a STING agonist by quantifying IFN-β secretion from human PBMCs.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add serial dilutions of the STING agonist (e.g., this compound) to the wells. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IFN-β ELISA: Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Determine the EC50 value by plotting the IFN-β concentration against the log of the STING agonist concentration and fitting the data to a four-parameter logistic curve.
In Vivo Syngeneic Mouse Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse model, such as the CT26 colon carcinoma model.
-
Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 CT26 cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the STING agonist (e.g., this compound) via the desired route (e.g., intravenously or intratumorally) at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Immunological Analysis (Optional): At the end of the study, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation of immune cells (e.g., CD8+ T cells).
Mandatory Visualization
Caption: STING Signaling Pathway Activation.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
- 2. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
Safety Operating Guide
Proper Disposal of STING Agonist-12: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This document provides essential procedural guidance for the proper disposal of STING agonist-12, a compound utilized in immunological research.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible laboratory practice dictates adherence to established protocols for chemical waste management. The following procedures are designed to ensure safety and compliance with standard laboratory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including laboratory coats, safety glasses, and gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended disposal route for this compound depends on its physical state (solid or in solution) and the specific regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for local guidelines.
1. Unused or Expired Solid Compound:
-
Waste Characterization: Based on available safety data for similar compounds, solid this compound is considered non-hazardous waste.
-
Containment: Place the original vial or a securely sealed container with the solid this compound into a designated non-hazardous solid chemical waste container.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound") and the words "Non-Hazardous Waste for Disposal."
-
Disposal: Dispose of the container in the laboratory's regular solid waste stream, unless your institution's EHS guidelines specify otherwise.
2. Solutions Containing this compound:
The disposal of solutions requires consideration of the solvent used.
-
Aqueous Solutions (e.g., dissolved in PBS):
-
Small Quantities: For small quantities (typically less than 100 mL) of dilute aqueous solutions, disposal down the sanitary sewer with copious amounts of running water may be permissible. However, this is strictly subject to approval from your local EHS department.
-
Large Quantities or Institutional Policy: If drain disposal is not permitted, or for larger volumes, collect the aqueous waste in a designated, sealed, and clearly labeled container. The label should indicate "Aqueous Waste: this compound" and be marked as non-hazardous. Follow your institution's procedures for the disposal of non-hazardous aqueous waste.
-
-
Organic Solvent Solutions (e.g., dissolved in DMSO, DMF):
-
Waste Segregation: DO NOT dispose of solutions containing organic solvents down the drain. These must be collected as chemical waste.
-
Containment: Collect the waste in a designated, chemically compatible container for organic solvent waste. Ensure the container is properly sealed to prevent evaporation.
-
Labeling: Label the container with the full chemical names of all components, including the solvent (e.g., "this compound in DMSO") and their approximate concentrations.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous or chemical solvent waste.
-
3. Contaminated Labware:
-
Glassware: Reusable glassware contaminated with this compound should be rinsed with an appropriate solvent (e.g., water for aqueous solutions, ethanol or another suitable solvent for organic solutions). The initial rinsate should be collected and disposed of as chemical waste, following the procedures outlined above for solutions. After the initial rinse, the glassware can be washed according to standard laboratory procedures.
-
Single-Use Plastics (e.g., pipette tips, tubes): Disposable plasticware that has come into contact with this compound should be placed in the regular laboratory solid waste stream, unless grossly contaminated with a hazardous solvent.
Quantitative Data Summary
For clarity, the following table summarizes key quantitative considerations for the disposal of this compound.
| Parameter | Guideline | Notes |
| Solid Waste | Dispose in designated non-hazardous solid waste | Confirm with institutional EHS guidelines. |
| Aqueous Solution (Drain Disposal) | < 100 mL (subject to EHS approval) | Must be a dilute solution. Flush with ample water. |
| Organic Solvent Solution | Collect for chemical waste disposal | Segregate from aqueous waste. Label with all components. |
STING Signaling Pathway Overview
To provide context for the biological role of this compound, the following diagram illustrates the STING signaling pathway. Activation of STING by an agonist like this compound leads to a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines, which are crucial for mounting an anti-tumor immune response.
Caption: Simplified diagram of the STING signaling pathway activation.
Disposal Decision Workflow
The following flowchart provides a logical workflow for making decisions regarding the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
Essential Safety and Handling Guide for STING Agonist-12 (C53)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of STING (Stimulator of Interferon Genes) agonist-12, also known as C53. Given that this is a potent, biologically active small molecule, adherence to strict safety protocols is essential to ensure personnel safety and experimental integrity. The following procedural guidance is based on the precautionary principle for handling novel or potent compounds in a research setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling STING agonist-12 (C53) in its powdered form or in solution. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Weighing of Powder | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant lab coat |
| General Handling and Reactions | - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Experimental Protocols: Safe Handling and Disposal
Handling:
This compound (C53) should be treated as a hazardous material. Direct contact with the skin, eyes, and respiratory tract must be avoided.[1]
-
Preparation:
-
Designate a specific work area for handling this compound (C53), preferably within a certified chemical fume hood or a glove box, especially when working with the solid form to prevent inhalation of any airborne particles.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a ventilated enclosure to minimize the risk of generating and inhaling dust.
-
Use only the minimum amount of the substance required for the experiment.
-
To further reduce dust, consider using wet-handling techniques, such as lightly dampening the powder with a suitable solvent if experimentally permissible.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid material slowly to prevent splashing.
-
This compound (C53) is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[1]
-
Solutions should be prepared in a chemical fume hood.
-
-
Storage:
Disposal:
Proper disposal of this compound (C53) and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials contaminated with this compound (C53), such as gloves, weigh boats, and pipette tips, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound (C53) should be collected in a designated hazardous waste container for organic or aqueous waste, as appropriate. Do not pour solutions down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing Procedural and Biological Pathways
To further clarify the operational workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Procedural workflow for the safe handling of this compound (C53).
Caption: Activation of the STING pathway by this compound (C53).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
